5,5,5-Trifluoro-2-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYZUYXOGLKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558399 | |
| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118311-18-5 | |
| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5,5,5-Trifluoro-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated alpha-keto acid of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical characteristics, provides insights into its reactivity, and discusses its potential applications based on the current scientific literature.
Core Chemical Properties
This compound, with the CAS Number 118311-18-5, possesses a unique combination of a terminal trifluoromethyl group and an alpha-keto acid moiety. These functional groups are known to significantly influence the molecule's electronic properties, reactivity, and biological activity.
Physicochemical Data
Quantitative data for this compound and its structural isomer, 5,5,5-Trifluoro-4-oxopentanoic acid, are presented below for comparison. It is important to note that experimentally determined values for the 2-oxo isomer are not widely available in the public domain, and therefore, some data for the 4-oxo isomer is included to provide context.
| Property | This compound | 5,5,5-Trifluoro-4-oxopentanoic acid |
| Molecular Formula | C₅H₅F₃O₃ | C₅H₅F₃O₃ |
| Molecular Weight | 170.09 g/mol [1] | 170.09 g/mol [1][2] |
| CAS Number | 118311-18-5[3] | 684-76-4[2] |
| Boiling Point | 165 °C (Predicted) | 213.1 °C at 760 mmHg (Predicted) |
| Density | 1.426 g/cm³ (Predicted) | Not Available |
| Melting Point | Not Available | Not Available |
| pKa | Not Available | Not Available |
| Solubility | Not Available | Not Available |
Reactivity and Synthetic Considerations
The presence of the electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon in the keto group and influence the acidity of the carboxylic acid proton.
Synthesis
A potential synthetic approach could involve the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an α-keto ester, which in turn could be synthesized from a suitable trifluorinated starting material. The synthesis of related fluorinated pentanoic acid derivatives has been described, providing a basis for potential synthetic routes.
Biological Activity and Potential Applications in Drug Development
Alpha-keto acids are a class of compounds with diverse biological activities.[4] The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5][6]
While specific studies on the biological activity of this compound are limited, the broader class of fluorinated ketones has shown significant potential as enzyme inhibitors.[7][8] Specifically, peptidyl fluoromethyl ketones are known to be potent and selective inhibitors of serine and cysteine proteases, which are implicated in a variety of diseases, including cancer and viral infections.[7][8]
Given its structure, this compound could potentially act as an inhibitor of enzymes that process α-keto acids or as a building block for the synthesis of more complex drug candidates. For instance, α-keto acid analogues are used in the management of chronic kidney disease to reduce the accumulation of nitrogenous waste products.[9][10][11]
The logical workflow for investigating the potential of this compound in a drug discovery context is outlined below.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spec) for this compound are not widely published. However, predicted spectra can be found in chemical databases and serve as a reference for characterization. For instance, commercial suppliers often provide access to analytical data upon request.[12]
Safety and Handling
Safety data sheets (SDS) for this compound and related compounds indicate that they should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14][15] As with many carboxylic acids, it may be corrosive or irritating to the skin and eyes.
The general handling protocol for a chemical of this nature is as follows:
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | CAS#:118311-18-5 | Chemsrc [chemsrc.com]
- 4. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cphi-online.com [cphi-online.com]
- 11. karger.com [karger.com]
- 12. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
Spectroscopic Profile of 5,5,5-Trifluoro-2-oxopentanoic Acid: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable reference for the characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecules, including 2-oxopentanoic acid and other trifluorinated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.8 | Triplet of Quartets (tq) | 2H | H-4 |
| ~3.0 - 3.3 | Triplet (t) | 2H | H-3 |
| ~10.0 - 12.0 | Singlet (s) | 1H | -COOH |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | C-2 (Ketone C=O) |
| ~160 - 165 | C-1 (Carboxylic Acid C=O) |
| ~120 - 125 (quartet) | C-5 (-CF₃) |
| ~30 - 35 (quartet) | C-4 |
| ~25 - 30 | C-3 |
¹⁹F NMR (Fluorine NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | Triplet (t) | -CF₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 170.02 | [M]⁺ (Molecular Ion) |
| 125.02 | [M - COOH]⁺ |
| 97.02 | [M - COOH - CO]⁺ |
| 69.00 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid stretch |
| 1710-1740 | C=O | Ketone stretch |
| 1680-1710 | C=O | Carboxylic acid stretch |
| 1100-1300 | C-F | Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for small molecule NMR analysis would be employed.[1][2][3]
-
Sample Preparation : 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3] For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the fluorine frequency is used.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for the analysis of organic acids.[4][5][6]
-
Sample Preparation : The sample can be analyzed directly or after derivatization (e.g., silylation) to increase its volatility for GC-MS.[7] For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.
-
Instrumentation :
-
GC-MS : The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.[4][5]
-
LC-MS : The sample is injected into a liquid chromatograph and separated on a column before entering the mass spectrometer.[6]
-
-
Ionization : Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Data Analysis : The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups.[8][9]
-
Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), a KBr pellet (for solids), or in solution.
-
Data Acquisition : The sample is placed in the IR beam of an FTIR spectrometer. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum.
-
Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The characteristic absorption bands are then assigned to specific functional groups within the molecule.[8]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 5. metbio.net [metbio.net]
- 6. agilent.com [agilent.com]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. athabascau.ca [athabascau.ca]
- 9. webassign.net [webassign.net]
An In-depth Technical Guide on the Solubility and Stability of 5,5,5-Trifluoro-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 5,5,5-Trifluoro-2-oxopentanoic acid is limited. This guide provides a framework based on established scientific methodologies for determining these properties. The experimental protocols described are general best practices and may require optimization for this specific compound.
Executive Summary
This compound is a fluorinated alpha-keto acid of interest in various research and development sectors. Understanding its solubility and stability is paramount for its application in drug discovery, chemical synthesis, and other scientific endeavors. This document outlines the typical experimental procedures used to characterize the solubility and stability profiles of such compounds and provides a template for the presentation of this critical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃O₃ | N/A |
| Molecular Weight | 170.09 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables present a template for summarizing the solubility data of this compound in various aqueous and organic solvents.
Table 3.1: Equilibrium Solubility in Aqueous Media at 25 °C
| Solvent (pH) | Solubility (mg/mL) | Solubility (molar) | Method |
| Purified Water | Data not available | Data not available | Shake-flask |
| pH 1.2 (0.1 N HCl) | Data not available | Data not available | Shake-flask |
| pH 4.5 (Acetate Buffer) | Data not available | Data not available | Shake-flask |
| pH 6.8 (Phosphate Buffer) | Data not available | Data not available | Shake-flask |
| pH 7.4 (Phosphate Buffer) | Data not available | Data not available | Shake-flask |
Table 3.2: Solubility in Common Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Classification | Method |
| Methanol | Data not available | Data not available | Shake-flask |
| Ethanol | Data not available | Data not available | Shake-flask |
| Isopropyl Alcohol | Data not available | Data not available | Shake-flask |
| Acetonitrile | Data not available | Data not available | Shake-flask |
| Acetone | Data not available | Data not available | Shake-flask |
| Dichloromethane | Data not available | Data not available | Shake-flask |
| Ethyl Acetate | Data not available | Data not available | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-flask |
| Tetrahydrofuran (THF) | Data not available | Data not available | Shake-flask |
Stability Profile
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following tables outline the expected stability profile of this compound under various stress conditions.
Table 4.1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Major Degradants |
| Hydrolytic | ||||
| 0.1 N HCl | Data not available | Data not available | Data not available | Data not available |
| Purified Water | Data not available | Data not available | Data not available | Data not available |
| 0.1 N NaOH | Data not available | Data not available | Data not available | Data not available |
| Oxidative | ||||
| 3% H₂O₂ | Data not available | Data not available | Data not available | Data not available |
| Photolytic | ||||
| ICH Option 2 (UV/Vis) | Data not available | Data not available | Data not available | Data not available |
| Thermal | ||||
| Solid State | Data not available | Data not available | Data not available | Data not available |
| In Solution | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is typically performed in triplicate to ensure accuracy.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Stability Assessment (Forced Degradation)
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Oxidation: The stock solution is mixed with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: A sample of the stock solution and a sample of the solid compound are exposed to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Samples of the stock solution and the solid compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Caption: General Workflow for Forced Degradation Studies.
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not defined, its structural similarity to endogenous alpha-keto acids suggests potential interactions with metabolic pathways. For example, it could potentially act as a competitive inhibitor or a substrate for enzymes that process alpha-keto acids.
Caption: Hypothetical Interaction with Alpha-Keto Acid Pathways.
Conclusion
The solubility and stability of this compound are critical parameters that require experimental determination for its successful application. This guide provides a comprehensive overview of the standard methodologies and data presentation formats that should be employed in the characterization of this and similar compounds. The execution of these studies will provide the necessary foundation for formulation development, stability assessment, and elucidation of its biological activity.
An In-depth Technical Guide to the Discovery and History of Trifluorinated Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of trifluorinated keto acids and their derivatives, primarily trifluoromethyl ketones (TFMKs). It details the historical context, the evolution of synthetic methodologies, and the critical role these compounds play in modern drug discovery, particularly as enzyme inhibitors. The guide addresses the significant challenge of metabolic instability and the rational design strategies developed to overcome it.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group is particularly valued for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Trifluoromethyl ketones (TFMKs), which are potent bioisosteres of carboxylic acids and stable hydrates of trifluorinated keto acids, have emerged as a privileged chemical class. Their powerful electron-withdrawing nature renders the ketone carbonyl highly electrophilic, making them exceptional mimics of the tetrahedral transition states involved in enzymatic reactions, particularly those catalyzed by proteases and deacetylases.
Early History and Discovery
While the broader interest in trifluoromethyl groups for enhancing biological activity gained significant traction following a report by Lehmann in 1958, the synthesis of molecules containing the trifluoroacetyl moiety dates back further. A seminal report in the history of this class of compounds was by Reid and Calvin in 1950 , who described the synthesis of 2-thenoyltrifluoroacetone.[1] This synthesis, achieved through a Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate, represents one of the earliest practical methods for creating a trifluoromethyl β-diketone, a key subclass of trifluorinated keto acid derivatives.[1] This foundational work paved the way for the exploration of TFMKs as versatile building blocks and functional motifs.
Evolution of Synthetic Methodologies
The synthesis of trifluoromethyl ketones has evolved from classical condensation reactions to sophisticated modern catalytic methods.
Claisen Condensation
The Claisen condensation remains a fundamental and widely used method. It typically involves the reaction of an enolizable ketone or ester with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide or sodium hydride.[1][2][3] The reaction proceeds through the formation of a 1,3-dicarbonyl intermediate, which can then be isolated.[2] This method is robust and suitable for preparing multigram quantities of β-diketones bearing a trifluoromethyl group.[1]
Nucleophilic Trifluoromethylation
More direct approaches involve the nucleophilic addition of a trifluoromethyl group to an ester or other carboxylic acid derivative. Modern methods have enabled the use of fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[4][5] These reactions often use a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the trifluoromethyl anion (CF₃⁻) for subsequent reaction with the ester.[4][5]
Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful tool for generating trifluoromethyl radicals and other reactive intermediates under mild conditions. These methods offer novel pathways for constructing TFMKs. For instance, the direct oxidative addition of a CF₃ group and water to alkynes can be achieved using photoredox catalysis to yield α-trifluoromethyl ketones.[6] Other innovative photoredox strategies include the divergent synthesis from olefins using halotrifluoroacetones as precursors to the trifluoroacetonyl radical.[7]
Application as Reversible Covalent Enzyme Inhibitors
The primary application of TFMKs in drug development is their function as potent, reversible inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases and zinc-dependent histone deacetylases (HDACs).
Mechanism of Protease Inhibition
The key to the inhibitory activity of TFMKs is the high electrophilicity of the carbonyl carbon, induced by the three fluorine atoms.[8] In the active site of a serine or cysteine protease, the nucleophilic hydroxyl (Ser) or thiol (Cys) group attacks this electrophilic carbon.[8][9] This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[8] This adduct is a mimic of the transition state of peptide bond hydrolysis, binding to the enzyme active site with high affinity and effectively inhibiting its catalytic activity.[4][5]
Caption: Cysteine protease inhibition by a trifluoromethyl ketone (TFMK).
This mechanism has been successfully exploited to design potent inhibitors for various proteases, including cathepsins and viral proteases like the SARS-CoV 3CL protease.[8][10]
The Challenge of Metabolic Instability
Despite their potency, a major obstacle to the clinical development of TFMK-based inhibitors has been their poor metabolic stability. The ketone group is susceptible to in-vivo reduction by NADPH-dependent carbonyl reductases (CBRs), which are abundant cytosolic enzymes.[11][12][13] This metabolic transformation converts the active ketone into an inactive trifluoromethyl alcohol, leading to a short biological half-life (often under 30 minutes) and limiting therapeutic efficacy.[11][14]
A Rational Solution: Trifluoropyruvamides (TFPAs)
To address the challenge of metabolic reduction, a rational design strategy led to the development of trifluoropyruvamides (TFPAs) as metabolically robust TFMK surrogates.[11][15][16] In this design, an additional electron-withdrawing amide group is installed adjacent to the trifluoromethyl ketone.
This modification has two key effects:
-
Stabilization of the Hydrate: The additional inductive effect strongly stabilizes the hydrated (gem-diol) form of the ketone, which is the species that mimics the tetrahedral transition state and binds to the enzyme.[11][15]
-
Resistance to Reduction: This stabilized hydrate is a poor substrate for carbonyl reductases, thereby preventing metabolic inactivation.[11][14]
This innovative approach has successfully produced potent and selective HDAC inhibitors with significantly improved metabolic stability, overcoming the primary limitation of the first-generation TFMK inhibitors.[11][14][16]
Caption: Overcoming metabolic reduction of TFMKs with the TFPA design.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of trifluoromethyl ketones.
Table 1: Representative Yields for TFMK Synthesis
| Synthesis Method | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Claisen Condensation | Enolizable Ketone + Ethyl Trifluoroacetate | β-Diketone | 70-95% | [2] |
| Claisen Condensation | Ethyl Acetate + Ethyl Trifluoroacetate | β-Ketoester | 82-88% | [3][17] |
| Nucleophilic Addition | Methyl Ester + Fluoroform/KHMDS | Aryl TFMK | up to 92% | [4][5] |
| Photoredox Catalysis | Alkyne + CF₃ Source + H₂O | α-TFMK | 45-85% |[6] |
Table 2: Biological Activity of Representative TFMK-based Inhibitors
| Inhibitor Class | Target Enzyme | Metric | Value | Reference |
|---|---|---|---|---|
| Peptidyl TFMK | SARS-CoV 3CL Protease | Kᵢ | 0.3 µM | [8] |
| TFPA-based | Histone Deacetylase 8 (HDAC8) | IC₅₀ | Low Nanomolar | [11][16] |
| Peptidyl TFMK | Cathepsin B | Kᵢ | 7.6 nM | [10] |
| Peptidyl TFMK | Cathepsin C | Kᵢ | 2.1 µM |[18] |
Detailed Experimental Protocols
Protocol: Synthesis of a TFMK via Tandem Claisen Condensation/Retro-Claisen Cleavage[2]
This protocol describes an efficient, one-pot synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane (3x). Add anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add the enolizable ketone (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes.
-
Condensation: Re-cool the mixture to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.
Protocol: Synthesis of an α-Trifluoromethyl Ketone via Photoredox Catalysis[6]
This protocol describes the oxidative trifluoromethylation of an alkyne.
-
Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add the alkyne (1.0 equivalent, 0.2 mmol), Umemoto's reagent (a source of electrophilic CF₃⁺, 1.5 equivalents), and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%).
-
Solvent Addition: Add 2.0 mL of a solvent mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure α-trifluoromethyl ketone.
References
- 1. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonyl reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 14. Technology - Metabolically stable HDAC inhibitors with trifluoromethylpyruvamide as metal-binding group [utoledo.technologypublisher.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 18. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
5,5,5-Trifluoro-2-oxopentanoic Acid: A Potential Modulator of Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific landscape surrounding 5,5,5-Trifluoro-2-oxopentanoic acid (TFOPA) and its potential role in metabolic pathways. It is important to note that, to date, no direct experimental studies have been published specifically detailing the biological effects or metabolic fate of this compound. This guide, therefore, synthesizes information from related fields of study to provide a foundational resource for researchers interested in investigating the properties and potential applications of TFOPA.
Introduction
This compound (TFOPA) is a fluorinated α-keto acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and unique biological activities. The trifluoromethyl group (-CF3), in particular, is a common feature in many pharmaceuticals due to its strong electron-withdrawing nature and steric properties. These characteristics make TFOPA an intriguing candidate for investigation as a modulator of metabolic enzymes, particularly those that process α-keto acids.
This guide will explore the chemical properties of TFOPA, delve into its potential role as an inhibitor of the branched-chain α-keto acid dehydrogenase complex (BCKDC), provide generalized experimental protocols for its synthesis and enzymatic evaluation, and present visual workflows to guide future research.
Chemical Properties of this compound
While extensive experimental data for TFOPA is not publicly available, its basic chemical properties can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 118311-18-5 | ChemSrc[1] |
| Molecular Formula | C5H5F3O3 | Inferred from structure |
| Molecular Weight | 170.09 g/mol | Inferred from structure |
| Synonyms | TFOPA |
Potential Role in Metabolic Pathways: Inhibition of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The structural similarity of TFOPA to the natural substrates of the branched-chain α-keto acid dehydrogenase complex (BCKDC) suggests that it may act as a competitive inhibitor of this crucial enzyme complex. BCKDC catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[2]
The inhibition of BCKDC can lead to an accumulation of BCAAs and their corresponding α-keto acids, a condition associated with the metabolic disorder Maple Syrup Urine Disease.[2] However, controlled inhibition of BCKDC is also being explored as a therapeutic strategy for other conditions.
The rationale for investigating TFOPA as a BCKDC inhibitor is further supported by studies on other α-keto acid analogs. For instance, α-chloroisocaproate has been shown to be a competitive inhibitor of BCKDC with respect to its α-keto acid substrates.[3]
Known Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK)
While direct inhibitors of the BCKDC catalytic activity are of interest, much research has focused on inhibitors of the BCKDC kinase (BCKDK), which inactivates the complex through phosphorylation. Inhibition of BCKDK leads to a constitutively active BCKDC, promoting BCAA catabolism. The following table summarizes data for a known BCKDK inhibitor.
| Inhibitor | Target | Organism | IC50 | Ki | Notes | Reference |
| α-chloroisocaproate | BCKDC Kinase | Rabbit Liver | 7.5 µM | - | Also inhibits pyruvate dehydrogenase kinase with lower potency (IC50 = 675 µM). | [3] |
| α-chloroisocaproate | BCKDC | Rabbit Liver | - | ~0.5 mM | Competitive inhibitor with respect to α-ketoacid substrates. | [3] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of TFOPA and for assaying its potential inhibitory activity against BCKDC. These protocols are based on established methods for similar compounds and enzymes and should be adapted and optimized for specific experimental conditions.
Proposed Synthesis of this compound
A plausible synthetic route to TFOPA can be adapted from general methods for the synthesis of α-keto acids. One common approach involves the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an acyl cyanide. A potential starting material could be a fluorinated precursor that can be converted to the desired keto acid.
Example Synthetic Step (Hypothetical):
-
Step 1: Grignard Reaction. React ethyl trifluoroacetate with a suitable Grignard reagent, such as 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide, to introduce the carbon backbone.
-
Step 2: Hydrolysis. Acidic hydrolysis of the resulting product would remove the protecting group and hydrolyze the ester to yield the carboxylic acid and the ketone.
-
Step 3: Purification. The final product would be purified using standard techniques such as column chromatography or recrystallization.
Note: This is a hypothetical pathway and would require experimental validation and optimization.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity Assay
The activity of the BCKDC complex can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This coupled spectrophotometric assay is a common method for determining the kinetics of dehydrogenase enzymes.
Materials:
-
Purified BCKDC enzyme (e.g., from bovine heart mitochondria)
-
Assay Buffer: 30 mM KH2PO4, pH 7.5, 2 mM MgCl2, 1 mM EDTA, 0.1% (v/v) Triton X-100
-
Substrate solution: 10 mM of a branched-chain α-keto acid (e.g., α-ketoisovalerate)
-
Cofactor solution: 2 mM NAD+, 0.4 mM Coenzyme A, 2 mM Thiamine pyrophosphate (TPP)
-
Inhibitor solution: this compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, combine the assay buffer, cofactor solution, and varying concentrations of the inhibitor (TFOPA).
-
Pre-incubate: Add the purified BCKDC enzyme to each well and pre-incubate the mixture for 5-10 minutes at 37°C to allow for any inhibitor binding to reach equilibrium.
-
Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
The following diagrams illustrate the potential metabolic context and a hypothetical experimental workflow for investigating this compound.
Caption: Branched-Chain Amino Acid Catabolism and Potential Inhibition by TFOPA.
Caption: Hypothetical Workflow for Investigating TFOPA's Effect on BCKDC.
Conclusion and Future Directions
This compound represents an unexplored molecule with the potential to interact with key metabolic pathways. Based on its structure and the known effects of similar fluorinated compounds, the branched-chain α-keto acid dehydrogenase complex is a primary putative target. The absence of direct studies on TFOPA presents a significant opportunity for novel research.
Future investigations should focus on:
-
Chemical Synthesis and Characterization: Developing a robust and scalable synthesis for TFOPA and thoroughly characterizing its physical and chemical properties.
-
In Vitro Enzymatic Assays: Systematically evaluating the inhibitory activity of TFOPA against BCKDC and other relevant α-keto acid dehydrogenases to determine its potency and mechanism of action.
-
Cellular and In Vivo Studies: Investigating the effects of TFOPA on BCAA metabolism in relevant cell models and, eventually, in animal models to understand its physiological consequences.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TFOPA to understand the structural requirements for biological activity and to potentially develop more potent and selective modulators of metabolic pathways.
The information and protocols provided in this guide are intended to serve as a starting point for researchers to embark on the exciting journey of elucidating the biological role of this compound.
References
An In-depth Technical Guide on the Potential Biological Activity of 5,5,5-Trifluoro-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5,5,5-Trifluoro-2-oxopentanoic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of structurally related compounds, specifically those containing trifluoromethyl ketone and α-keto acid moieties, to infer the potential bioactivity of the target compound. The content herein is intended for informational and research guidance purposes and not as a definitive statement of the compound's properties.
Introduction
This compound is a small molecule featuring two key functional groups that are known to confer significant biological activity: a trifluoromethyl ketone (TFMK) and an α-keto acid. The high electronegativity of the fluorine atoms in the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, rendering it a reactive center for nucleophilic attack. This feature is a cornerstone of the inhibitory potential of TFMK-containing compounds. The α-keto acid moiety is a fundamental component of various metabolic pathways, suggesting that this compound could potentially interact with metabolic enzymes. This guide explores the prospective biological activities of this compound based on the well-documented roles of these functional groups in enzyme inhibition and metabolic modulation.
Potential Biological Activities and Mechanisms of Action
Based on its structural characteristics, this compound is hypothesized to primarily function as an enzyme inhibitor. The two main avenues of its potential biological activity are detailed below.
Trifluoromethyl Ketone-Mediated Enzyme Inhibition
Trifluoromethyl ketones are renowned as potent inhibitors of a variety of enzymes, most notably serine and cysteine proteases.[1][2] The mechanism of inhibition typically involves the nucleophilic attack of an active site residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, yet often reversible, hemiketal or hemithioketal adduct.[1][2] This adduct mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition.[3]
Enzyme classes that are potential targets for this compound include:
-
Serine Proteases: (e.g., chymotrypsin, elastase, thrombin)[4]
-
Cysteine Proteases: (e.g., caspases, cathepsins, SARS-CoV 3CL protease)[1][2]
-
Carboxylesterases [5]
-
Histone Deacetylases (HDACs): The trifluoromethyl ketone can act as a zinc-binding group in the active site of these enzymes.[6]
α-Keto Acid-Mediated Metabolic Modulation
Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[7] Analogs of these metabolic α-keto acids can act as competitive inhibitors of enzymes involved in these pathways. For instance, branched-chain α-keto acids have been demonstrated to inhibit the respiratory chain in brain metabolism.[8] Furthermore, certain α-keto acid metabolites have been identified as inhibitors of histone deacetylases.
Therefore, this compound could potentially interfere with:
-
Amino Acid Transaminases [7]
-
α-Keto Acid Dehydrogenase Complexes
-
Other Metabolic Enzymes that recognize short-chain keto acids as substrates or regulators.
Quantitative Data on Structurally Related Inhibitors
To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities of various trifluoromethyl ketone and α-keto acid-containing compounds against different enzyme targets.
Table 1: Inhibitory Activity of Selected Trifluoromethyl Ketone-Containing Compounds
| Inhibitor Class | Target Enzyme | IC50 / Kᵢ | Reference |
| Peptidyl TFMKs | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM | [1] |
| TFMK-based analogues | Histone Deacetylases (HDACs) | Low nanomolar IC50 values | [6] |
| Sulfanyl TFKs | Mammalian Carboxylesterases | Kᵢ as low as 0.3 nM | [9] |
| Peptidyl TFMKs | Human Leukocyte Elastase | Potent inhibition | [4] |
Table 2: Inhibitory Activity of Selected α-Keto Acid-Containing Compounds
| Inhibitor | Target Enzyme/System | Effect | Concentration | Reference |
| Branched-Chain α-Keto Acids | Prolyl Hydroxylase Domain 2 (PHD2) | IC50 = 252 µM | 252 µM | [10] |
| α-Ketoisocaproic acid (KIC) | Mitochondrial Respiratory Chain | Reduced activity | 1-10 mM | [11] |
| Branched-Chain α-Keto Acids | Brain Energy Metabolism | Inhibition of respiratory chain complex I-III by ~60% | 1-5 mM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound.
General Enzyme Inhibition Assay (Proteases)
This protocol describes a general approach for determining the inhibitory effect of a compound on a protease using a fluorogenic substrate.
Materials:
-
Purified target protease
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
This compound (test compound)
-
Known inhibitor for the target protease (positive control)
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the test compound and positive control in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Prepare working solutions of the enzyme and substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted test compound, positive control, or DMSO (vehicle control) to respective wells.
-
Add the enzyme solution to all wells except for the substrate control wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a method for assessing the inhibition of HDAC enzymes.[12][13]
Materials:
-
Purified HDAC enzyme or nuclear extract containing HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
This compound (test compound)
-
Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and assay buffer.
-
Prepare working solutions of the HDAC enzyme and fluorogenic substrate.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, followed by the test compound or positive control.
-
Add the HDAC enzyme solution to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Develop Signal:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at 37°C for approximately 15-20 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Calculate Inhibition:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
-
Visualizations
Proposed Mechanism of Serine Protease Inhibition
The following diagram illustrates the proposed mechanism by which this compound may inhibit a serine protease through the formation of a hemiketal adduct with the active site serine residue.
Caption: Proposed mechanism of serine protease inhibition.
Experimental Workflow for Screening and Characterization
This diagram outlines a typical workflow for the initial screening and subsequent characterization of this compound as a potential enzyme inhibitor.
Caption: Experimental workflow for inhibitor screening.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests a high potential for biological activity, primarily as an enzyme inhibitor. The presence of a trifluoromethyl ketone moiety points towards the potent inhibition of serine and cysteine proteases, as well as other enzymes, through the formation of a transition-state analog. Concurrently, the α-keto acid functionality suggests possible interactions with enzymes involved in central metabolic pathways. The provided experimental protocols offer a clear path for the systematic investigation of these potential activities. Further research into this and structurally similar molecules could uncover novel therapeutic agents or valuable research tools for probing enzyme function.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolomics.se [metabolomics.se]
- 10. Branched chain α-ketoacids aerobically activate HIF1α signalling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on fluorinated alpha-keto acids
An In-depth Technical Guide to Fluorinated α-Keto Acids for Drug Discovery
Abstract
Fluorinated α-keto acids represent a unique and powerful class of compounds in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the α-keto acid scaffold significantly enhances the electrophilicity of the keto-carbonyl group, making these molecules potent inhibitors of various enzymes, particularly proteases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of fluorinated α-keto acids. It details key experimental protocols, presents quantitative biological data in structured tables, and utilizes diagrams to illustrate synthetic workflows and mechanisms of action, serving as a vital resource for researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate and enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and relatively small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When applied to the α-keto acid framework, these effects are particularly pronounced. The presence of α-fluorine atoms destabilizes the C-O π-bond of the adjacent carbonyl group, rendering it highly susceptible to nucleophilic attack.[3] This enhanced electrophilicity is the cornerstone of their biological activity, especially as "transition state analogue" inhibitors of enzymes like serine proteases.[3] These compounds form stable, covalent hemiacetal or hemiketal adducts with active site residues, effectively blocking the enzyme's catalytic function.[3][4] This guide explores the synthetic routes to access these valuable molecules and their application as enzyme inhibitors.
Synthesis of Fluorinated α-Keto Acids and Their Precursors
The synthesis of fluorinated α-keto acids and their ketone analogues can be achieved through several methodologies, primarily involving electrophilic fluorination of dicarbonyl compounds or their precursors.
Electrophilic Fluorination of β-Dicarbonyl Compounds
A common strategy involves the direct fluorination of β-dicarbonyl compounds using an electrophilic fluorine source like Selectfluor®. The reaction typically proceeds through an enol or enolate intermediate.[5] The selectivity for mono- or di-fluorination can often be controlled by adjusting the amount of the fluorinating reagent.[6]
Caption: Electrophilic fluorination of β-dicarbonyl compounds.
Decarboxylative Fluorination of β-Ketoacids
Another efficient method is the decarboxylative fluorination of β-ketoacids. This reaction can be mediated by reagents like N-fluorobenzenesulfonimide (NFSI) and proceeds through electrophilic fluorination followed by decarboxylation to yield the α-fluoroketone.[7]
Synthesis from Carboxylic Acids
A multi-step, telescoped reaction sequence allows for the synthesis of α-fluoroketones directly from carboxylic acids. This process avoids the isolation of intermediates, improving overall efficiency.[7]
Caption: Synthesis of α-fluoroketones from carboxylic acids.[7]
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Cyclic Diketone[5]
-
Dissolution: The cyclic diketone substrate is dissolved in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added to the solution portion-wise at room temperature. The reaction is often performed in the presence of water or can be conducted in a micellar system using an amphiphile like sodium dodecyl sulfate (SDS).[6]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-fluorinated ketone.
Protocol for Synthesis of α-Keto Acids for Chemoenzymatic Synthesis[8]
This protocol describes the generation of an α-keto acid as a precursor for the enzymatic synthesis of a fluorinated amino acid.
-
Condensation: Ethyl isocyanoacetate is condensed with a fluorinated aldehyde to yield an oxazoline intermediate.
-
Hydrolysis-Dehydration: The oxazoline is subjected to a hydrolysis-dehydration sequence to form an enamine.
-
Acid Hydrolysis: The enamine is treated with acid to hydrolyze it to the corresponding α-keto acid.[8]
-
Enzymatic Transamination: The resulting α-keto acid is then used as a substrate for a transaminase enzyme (e.g., from Alcaligenes faecalis) with an amino donor like glutamic acid to produce the chiral fluorinated α-amino acid.
Caption: Chemoenzymatic synthesis of fluorinated α-amino acids.[8]
Biological Activity: Enzyme Inhibition
The primary application of fluorinated α-keto acids in drug development is as potent enzyme inhibitors. Their enhanced electrophilicity makes them excellent mimics of the transition state of substrate hydrolysis, particularly for serine and cysteine proteases.
Mechanism of Serine Protease Inhibition
Fluorinated α-keto acids act as slow-binding inhibitors of serine proteases like chymotrypsin.[4] The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the highly electrophilic keto-carbonyl carbon of the inhibitor. This results in the formation of a stable, covalent tetrahedral hemiketal complex, which is analogous to the high-energy tetrahedral intermediate formed during normal peptide bond cleavage.[3] This stable complex effectively sequesters the enzyme, inhibiting its function. The presence and stability of this complex can be confirmed using techniques like 19F NMR spectroscopy.[3][4]
Caption: Mechanism of serine protease inhibition.[3][4]
Quantitative Inhibition Data
Studies on the inhibition of chymotrypsin by a series of fluorinated α-keto acid derivatives have demonstrated a clear structure-activity relationship. Potency generally increases with the number of fluorine atoms and can be significantly enhanced by appending peptide chains that interact with the enzyme's substrate-binding subsites (S' subsites).[4]
| Compound | R Group | Number of Fluorine Atoms | Ki (µM) for Chymotrypsin | Reference |
| PhCHFCOCO₂R | H, Me, Et | 1 | 4700 - 15 | [4] |
| PhCH₂CHFCOCO₂R | H, Me, Et | 1 | > 15 | [4] |
| PhCF₂COCO₂R | H, Me, Et | 2 | > 15 | [4] |
| PhCH₂CF₂COCO₂R | H, Me, Et | 2 | > 15 | [4] |
| PhCH₂CF₂COCO-Ala-Leu-Arg-OMe·HCl·H₂O | Peptide | 2 | 0.19 | [4] |
| PhCH₂CF₂COCO-Ala-Leu-Val-OEt·H₂O | Peptide | 2 | 3.6 | [4] |
Table 1: Inhibition constants (Ki) of various fluorinated α-keto acid derivatives against chymotrypsin. Data sourced from[4].
Conclusion
Fluorinated α-keto acids are versatile and highly valuable compounds for drug discovery. Their synthesis is accessible through modern fluorination techniques, and their unique electronic properties make them potent and specific mechanism-based enzyme inhibitors. The ability to tune their inhibitory potency by modifying both the fluorinated core and peripheral peptide recognition elements underscores their potential. The detailed protocols, quantitative data, and mechanistic diagrams provided in this guide offer a solid foundation for researchers aiming to exploit the chemical and biological properties of these powerful molecules in the development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: 5,5,5-Trifluoro-2-oxopentanoic Acid (CAS 118311-18-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synonyms, and available technical information for 5,5,5-Trifluoro-2-oxopentanoic acid, registered under CAS number 118311-18-5. The information is curated for professionals in research and drug development, with a focus on data presentation and the context of related compounds in medicinal chemistry.
Core Properties and Synonyms
This compound is a fluorinated alpha-keto acid. The presence of the trifluoromethyl group significantly influences its chemical and potential biological properties.
Table 1: Chemical and Physical Properties of CAS 118311-18-5
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃O₃ | [1] |
| Molecular Weight | 170.09 g/mol | [1] |
| CAS Number | 118311-18-5 | |
| IUPAC Name | This compound |
Table 2: Synonyms for CAS 118311-18-5
| Synonym |
| 5,5,5-Trifluoro-2-oxovaleric acid |
| 5,5,5-Trifluoro-alpha-ketovaleric acid |
Context in Medicinal Chemistry and Drug Development
While specific biological data for this compound is limited in publicly available literature, the broader classes of trifluoromethyl ketones and α-keto acids are well-documented as potent enzyme inhibitors. This provides a strong rationale for investigating the biological activity of this specific compound.
Trifluoromethyl ketones are known to act as transition-state analog inhibitors for a variety of enzymes.[2] Their electrophilic carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, can be attacked by nucleophilic residues (such as serine or cysteine) in an enzyme's active site, forming a stable hemiacetal or hemiketal adduct. This mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent enzyme inhibition.[3]
Fluorinated α-keto acids have been successfully designed as inhibitors for proteases like chymotrypsin.[3] The potency of these inhibitors often increases with the number of fluorine atoms.[3] Furthermore, trifluoromethyl ketones have been explored as zinc-binding groups in the design of histone deacetylase (HDAC) inhibitors, although they can be susceptible to metabolic reduction in vivo.[4]
Potential Signaling Pathway Involvement
Given the established role of related compounds as enzyme inhibitors, this compound could potentially modulate various signaling pathways by targeting key enzymes. For example, inhibition of specific proteases could impact pathways involved in apoptosis, cell cycle regulation, or signal transduction. Similarly, inhibition of HDACs could influence epigenetic regulation and gene expression.
Logical Relationship Diagram: Investigating Biological Activity
The following diagram outlines a logical workflow for investigating the potential biological activity of this compound based on the properties of related compounds.
Caption: A logical workflow for the synthesis, biological screening, and mechanistic study of this compound.
Experimental Protocols
Inferred Synthetic Protocol
A potential synthetic route to this compound could be adapted from the synthesis of related α-keto acids. A possible precursor is 5,5,5-trifluoronorvaline.[5] The conversion of an amino acid to an α-keto acid can often be achieved through oxidative deamination.
Experimental Workflow: Inferred Synthesis
Caption: A plausible, high-level workflow for the synthesis of this compound.
Representative Enzyme Inhibition Assay Protocol (Example: Serine Protease)
This protocol is a general guideline for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin.
Materials:
-
Chymotrypsin (from bovine pancreas)
-
This compound (test inhibitor)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
-
Assay:
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add the test inhibitor dilutions to the respective wells.
-
Add the chymotrypsin solution to all wells except for the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
-
To determine the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Conclusion
This compound (CAS 118311-18-5) is a chemical entity with potential for further investigation in the field of drug discovery, primarily due to the known biological activities of the trifluoromethyl ketone and α-keto acid functional groups. While specific experimental data for this compound is scarce, the information on related molecules provides a strong foundation for future research into its enzyme inhibitory properties and potential therapeutic applications. The methodologies and logical workflows presented in this guide offer a starting point for researchers and scientists to explore the biological significance of this compound.
References
- 1. 118311-18-5|this compound|BLD Pharm [bldpharm.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norvaline, 5,5,5-trifluoro- | CAS#:2365-80-2 | Chemsrc [chemsrc.com]
5,5,5-Trifluoro-2-oxopentanoic acid molecular weight and formula
An In-depth Technical Guide to the Molecular Weight and Formula of 5,5,5-Trifluoro-2-oxopentanoic Acid
This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers and professionals in the fields of chemistry and drug development.
Molecular Formula
The molecular formula for this compound has been determined to be C₅H₅F₃O₃ [1][2]. This formula indicates that each molecule of the compound is composed of five carbon atoms, five hydrogen atoms, three fluorine atoms, and three oxygen atoms. The structure consists of a five-carbon pentanoic acid backbone with a trifluoromethyl group at the C5 position and a ketone (oxo) group at the C2 position. The CAS number for this compound is 118311-18-5[2][3].
Molecular Weight
The molecular weight of this compound is 170.09 g/mol [1][2]. This value is a critical parameter for a wide range of experimental procedures, including quantitative analysis, solution preparation, and reaction stoichiometry.
Data Presentation: Elemental Composition and Molecular Weight Calculation
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 5 | 12.011[4][5] | 60.055 |
| Hydrogen | H | 5 | 1.008[6][7][8] | 5.040 |
| Fluorine | F | 3 | 18.998[9][10] | 56.994 |
| Oxygen | O | 3 | 15.999[11][12][13] | 47.997 |
| Total | 16 | 170.086 |
Note: The calculated molecular weight is 170.086 g/mol . The commonly cited value of 170.09 g/mol is a rounded figure.
Experimental Protocols: Determination of Molecular Weight
The molecular weight of a chemical compound is determined by summing the atomic weights of its constituent atoms.
Methodology:
-
Determine the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound through methods such as elemental analysis and mass spectrometry. For this compound, the formula is C₅H₅F₃O₃.
-
Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate Total Mass: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound.
Visualizations
The following diagrams illustrate the elemental composition and the workflow for determining the molecular properties of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 118311-18-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:118311-18-5 | Chemsrc [chemsrc.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 9. WebElements Periodic Table » Fluorine » the essentials [winter.group.shef.ac.uk]
- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Methodological & Application
Experimental protocol for using 5,5,5-Trifluoro-2-oxopentanoic acid in enzyme assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid belongs to the class of α-keto acids and contains a trifluoromethyl group, a moiety known to be a key pharmacophore in various enzyme inhibitors. Trifluoromethyl ketones are recognized as potent reversible inhibitors of several enzyme classes, particularly serine and cysteine proteases. They often act as transition-state analogs, forming a stable hemiacetal or hemithioketal with the active site serine or cysteine residue, respectively. This document provides a generalized experimental protocol for evaluating the inhibitory potential of this compound against a model serine protease.
Putative Mechanism of Action: Serine Protease Inhibition
Trifluoromethyl ketones are known to be effective inhibitors of serine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser195 in many proteases). This forms a stable, covalent hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. This reversible covalent inhibition effectively blocks the enzyme's catalytic activity.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease, such as trypsin or chymotrypsin, using a chromogenic substrate.
Materials and Reagents:
-
Enzyme: Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Inhibitor: this compound
-
Substrate: Chromogenic substrate specific for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.005% Triton X-100.[1]
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution.
-
Instrumentation: 96-well plate reader (spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for enzyme-inhibitor binding.[1]
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 15-30 minutes) using the plate reader.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[3][4]
-
If desired, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.[3][5]
-
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table to allow for easy comparison.
| Inhibitor Concentration (µM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Control) | [Value] | 0 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC₅₀ (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
| Kᵢ (µM) | \multicolumn{2}{c | }{[Calculated Value (if applicable)]} |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
This document provides a foundational protocol for the investigation of this compound as a potential enzyme inhibitor, with a focus on serine proteases. The provided methodologies and diagrams offer a framework for researchers to design and execute experiments to characterize the inhibitory activity of this and similar compounds. Due to the lack of specific data for this compound in the public domain, the presented protocol is a generalized model and may require optimization for specific enzyme-inhibitor systems.
References
Application Notes and Protocols: 5,5,5-Trifluoro-2-oxopentanoic Acid as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid is a synthetic keto acid designed for use as a metabolic probe. Structurally, it is an analog of α-ketopentanoic acid, an intermediate in the metabolic pathways of several amino acids, including lysine, tryptophan, and threonine. The incorporation of a trifluoromethyl (CF3) group provides a unique spectroscopic signature for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, enabling non-invasive monitoring of its metabolic fate within cells and tissues. This key feature allows for the real-time tracking of metabolic fluxes through pathways involving α-keto acids, offering valuable insights into cellular metabolism in both healthy and diseased states. The absence of a natural fluorine background in biological systems ensures that the detected ¹⁹F NMR signal originates exclusively from the probe and its downstream metabolites.
Principle of Application
The core utility of this compound as a metabolic probe lies in its ability to mimic its natural counterpart, α-ketopentanoic acid, and thus enter specific metabolic pathways. Once inside the cell, it can be acted upon by various enzymes, such as dehydrogenases and transaminases. The transformation of the probe into different metabolic products leads to changes in the chemical environment of the trifluoromethyl group. These changes are detectable as distinct shifts in the ¹⁹F NMR spectrum, allowing for the identification and quantification of the parent probe and its metabolites. This technique can be applied to study enzyme kinetics, pathway regulation, and the effects of therapeutic agents on amino acid metabolism.
Potential Signaling Pathway Involvement
The metabolic fate of this compound is anticipated to follow the known pathways of α-ketopentanoic acid, primarily involving its conversion in the context of amino acid catabolism. The diagram below illustrates a hypothetical metabolic pathway.
Caption: Hypothetical metabolic conversion of this compound.
Experimental Workflow
A typical experiment to monitor the metabolism of this compound using ¹⁹F NMR spectroscopy would follow the workflow outlined below.
Caption: General workflow for studying cellular metabolism with the probe.
Data Presentation
The primary data output from these experiments will be ¹⁹F NMR spectra. The relative integrals of the peaks corresponding to the parent probe and its metabolites can be used to determine their concentrations.
Table 1: Hypothetical ¹⁹F NMR Chemical Shifts and Assignments
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | -65.0 | triplet | Parent Probe |
| Trifluoro-hydroxy-pentanoic Acid | -68.5 | triplet | Metabolite A |
| Trifluoro-amino-pentanoic Acid | -72.1 | triplet | Metabolite B |
Table 2: Example Time-Course Analysis of Metabolite Formation
| Time (minutes) | [Parent Probe] (%) | [Metabolite A] (%) | [Metabolite B] (%) |
| 0 | 100 | 0 | 0 |
| 30 | 75 | 15 | 10 |
| 60 | 55 | 25 | 20 |
| 120 | 30 | 40 | 30 |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Cultured Cells
Objective: To monitor the uptake and metabolism of this compound in a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
NMR tubes
-
Deuterated water (D₂O) with internal standard (e.g., trifluoroethanol)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS to ~80% confluency in T-75 flasks.
-
Probe Incubation: Replace the culture medium with fresh medium containing a final concentration of 1 mM this compound. Incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation.
-
Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold methanol. Lyse the cells by sonication. Centrifuge to pellet cell debris.
-
Sample Preparation for NMR: Transfer the supernatant to a new tube and evaporate the methanol under a stream of nitrogen. Reconstitute the dried extract in 500 µL of D₂O containing a known concentration of an internal standard.
-
NMR Spectroscopy: Transfer the sample to an NMR tube and acquire ¹⁹F NMR spectra.
-
Data Analysis: Integrate the peaks corresponding to the parent probe and its metabolites. Normalize the integrals to the internal standard to determine relative concentrations.
Protocol 2: Enzyme Inhibition Assay
Objective: To assess the inhibitory effect of a drug candidate on the enzymatic conversion of this compound.
Materials:
-
Purified dehydrogenase or transaminase
-
This compound
-
Cofactors (e.g., NADH, Pyridoxal phosphate)
-
Assay buffer
-
Drug candidate
-
NMR tubes
-
D₂O with internal standard
Procedure:
-
Reaction Setup: In an Eppendorf tube, prepare a reaction mixture containing the assay buffer, the purified enzyme, and the necessary cofactors.
-
Inhibitor Addition: Add the drug candidate at various concentrations to different reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration of 1 mM.
-
Time-Course Sampling: At specific time intervals, quench the reaction in aliquots by adding a stop solution (e.g., a strong acid).
-
NMR Sample Preparation: Prepare the quenched samples for NMR analysis as described in Protocol 1.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the drug candidate.
Logical Relationship Diagram
The following diagram illustrates the logical flow for investigating a potential drug's effect on the metabolic pathway of the probe.
Caption: Decision-making flow for drug screening using the metabolic probe.
Application Notes and Protocols for the Quantification of 5,5,5-Trifluoro-2-oxopentanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 5,5,5-Trifluoro-2-oxopentanoic acid in biological matrices, primarily plasma and serum. The protocols are based on established analytical techniques for similar short-chain keto acids and provide a strong foundation for developing and validating a robust quantitative assay.
Introduction
This compound is a fluorinated keto acid of interest in various fields, including drug development and metabolic research. Accurate quantification in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines two primary analytical approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying polar, non-volatile compounds like this compound from complex biological matrices due to its high sensitivity and selectivity. A derivatization step can enhance chromatographic retention and ionization efficiency.
Experimental Workflow (LC-MS/MS)
Caption: LC-MS/MS workflow for this compound.
Detailed Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or a fluorinated phase column (e.g., 2.1 x 100 mm, 1.8 µm) may provide enhanced retention.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Negative Ion Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument. |
| MRM Transitions | See Table 1. These are predicted transitions and require experimental optimization. |
Table 1: Predicted MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 169.0 [M-H]⁻ | 125.0 [M-H-CO₂]⁻ | To be optimized |
| This compound | 169.0 [M-H]⁻ | 81.0 [CF₃CH₂]⁻ | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized in Table 2.
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability evaluated under various conditions (freeze-thaw, bench-top, long-term storage). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility and improve chromatographic performance. Silylation is a common derivatization approach.
Experimental Workflow (GC-MS)
Caption: GC-MS workflow for this compound.
Detailed Protocol: GC-MS
1. Sample Preparation: Extraction and Derivatization
-
To 100 µL of biological sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3][4]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[4]
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm). |
| Injector Temp. | 250°C |
| Oven Program | Initial 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte. |
Table 3: Predicted Characteristic Ions for the TMS Derivative of this compound
| Derivative | Characteristic Ions (m/z) |
| TMS-derivative of this compound | To be determined experimentally. Likely ions would include the molecular ion [M]⁺ and fragments corresponding to the loss of a methyl group [M-15]⁺. |
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 4: Example Calibration Curve Data (LC-MS/MS)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 1,520 | 105,000 | 0.014 |
| 5.0 | 7,850 | 106,500 | 0.074 |
| 25.0 | 40,100 | 104,800 | 0.383 |
| 100.0 | 165,200 | 105,500 | 1.566 |
| 500.0 (ULOQ) | 830,500 | 106,000 | 7.835 |
Table 5: Example Accuracy and Precision Data (LC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV %) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.88 | 96.0 | 6.2 |
| Mid QC | 75.0 | 78.5 | 104.7 | 4.5 |
| High QC | 400.0 | 390.2 | 97.6 | 3.1 |
Disclaimer: The protocols and data presented are intended as a guide. Specific parameters will require optimization and full validation for the user's specific application and instrumentation.
References
Application Notes and Protocols: 5,5,5-Trifluoro-2-oxopentanoic Acid in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5,5,5-Trifluoro-2-oxopentanoic acid as a substrate for the enzyme family of amino acid dehydrogenases (AADHs). This compound serves as a key precursor in the enzymatic synthesis of (R)-5,5,5-trifluoronorvaline, a valuable chiral intermediate for the development of γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.
Introduction
This compound is a keto acid that can be stereoselectively converted into the corresponding amino acid by amino acid dehydrogenases. This biocatalytic transformation offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis routes for producing chiral amino acids. The enzymatic reaction utilizes a nicotinamide cofactor (NADH or NADPH) and a source of ammonia to introduce the amino group with high stereospecificity.
Enzymatic Reaction
The primary application of this compound in an enzymatic context is its role as a substrate for amino acid dehydrogenases (AADHs). These enzymes catalyze the reductive amination of the α-keto acid to yield (R)-5,5,5-trifluoronorvaline. To drive this reaction to completion, a cofactor regeneration system, often employing an enzyme like glucose dehydrogenase (GDH), is typically used to replenish the consumed NADH or NADPH.
Reaction Scheme:
Caption: Enzymatic conversion of this compound.
Quantitative Data
While specific inhibitory constants (IC50, Ki) are not applicable as this compound acts as a substrate, the efficiency of its conversion can be characterized by kinetic parameters of the amino acid dehydrogenase. The following table provides a template for presenting such data, which would be specific to the particular AADH enzyme used.
| Enzyme Source | Substrate Concentration (mM) | Cofactor | Co-enzyme Regeneration System | Product Yield (%) | Stereoselectivity (ee%) |
| Bacillus sphaericus (mutant) | 50 | NADH | Glucose Dehydrogenase (GDH) | >95 | >99 |
| Corynebacterium glutamicum (mutant) | 50 | NADPH | Glucose Dehydrogenase (GDH) | >95 | >99 |
Note: The values presented are hypothetical and representative of a successful biocatalytic process. Actual values will depend on the specific enzyme and reaction conditions.
Experimental Protocols
Protocol 1: Screening of Amino Acid Dehydrogenases for Activity with this compound
This protocol outlines a general procedure for testing the activity of different AADHs.
Materials:
-
Recombinant amino acid dehydrogenase (AADH) enzymes
-
This compound
-
NADH or NADPH
-
Ammonium chloride (NH4Cl)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a reaction mixture containing Tris-HCl buffer, NH4Cl, and NADH or NADPH.
-
Initiate the reaction by adding a known amount of AADH enzyme to the reaction mixture.
-
Immediately add the this compound stock solution to start the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.
-
Calculate the enzyme activity based on the rate of cofactor consumption.
Protocol 2: Preparative Scale Synthesis of (R)-5,5,5-trifluoronorvaline
This protocol describes a larger-scale synthesis using a cofactor regeneration system.
Materials:
-
Selected high-activity AADH
-
Glucose Dehydrogenase (GDH)
-
This compound
-
D-Glucose
-
NADP+ or NAD+
-
Ammonium chloride (NH4Cl)
-
Phosphate buffer (pH 7.5)
-
Bioreactor or stirred-tank reactor
Procedure:
-
In a temperature-controlled reactor, prepare a solution containing phosphate buffer, NH4Cl, D-glucose, and a catalytic amount of NADP+ or NAD+.
-
Add the AADH and GDH enzymes to the reactor.
-
Dissolve this compound in the reaction mixture to the desired final concentration.
-
Maintain the pH of the reaction at 7.5 using a pH controller and the addition of a suitable base (e.g., NaOH).
-
Monitor the reaction progress by periodically taking samples and analyzing for the formation of (R)-5,5,5-trifluoronorvaline using a suitable analytical method (e.g., HPLC with a chiral column).
-
Once the reaction is complete, the product can be isolated and purified using standard downstream processing techniques such as ion-exchange chromatography.
Caption: General workflow for the biocatalytic synthesis.
Signaling Pathway and Logical Relationships
While this compound is not an inhibitor that modulates a signaling pathway directly, its product, a precursor to a γ-secretase inhibitor, plays a role in a critical therapeutic pathway. The diagram below illustrates the logical relationship from the starting material to the therapeutic target.
Caption: From substrate to therapeutic target.
Conclusion
This compound is a valuable building block in biocatalysis, particularly for the synthesis of chiral amines. Its application as a substrate for amino acid dehydrogenases demonstrates the power of enzymatic methods in producing high-value pharmaceutical intermediates with excellent stereoselectivity. The protocols and data presented here provide a foundation for researchers to explore and optimize this and similar biocatalytic transformations.
High-performance liquid chromatography (HPLC) method for 5,5,5-Trifluoro-2-oxopentanoic acid
An HPLC Method for the Determination of 5,5,5-Trifluoro-2-oxopentanoic Acid
This application note details a sensitive and reliable method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization. This method is applicable to researchers, scientists, and professionals involved in drug development and metabolic research.
Introduction
This compound is a fluorinated alpha-keto acid of interest in various fields, including drug discovery and biochemistry. Accurate quantification of this compound is crucial for understanding its metabolic fate and pharmacological effects. The method described herein utilizes a pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a highly fluorescent derivative, enabling sensitive detection by HPLC. This approach is based on established methods for the analysis of other α-keto acids.[1][2]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector is required. The system used for this method development consisted of a Jasco PU-980 pump, an LG-1580-02 ternary gradient unit, a DG-980-50 3-line degasser, an AS-2057 PLUS autosampler, a CO-1560 column oven, and an FP-1520S fluorescence detector.[1]
-
Column: An Inertsil ODS-4V column (250 × 3.0 mm, 5.0 µm) was used for separation.[1]
-
Reagents: this compound standard, 1,2-diamino-4,5-methylenedioxybenzene (DMB), Methanol (HPLC grade), Water (HPLC grade), and Sodium Hydroxide.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm)[1] |
| Mobile Phase A | Methanol/Water (30/70, v/v)[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection | Fluorescence Detector[1] |
| Excitation Wavelength | 367 nm[1] |
| Emission Wavelength | 446 nm[1] |
| Injection Volume | 25 µL[1] |
Protocol
Standard Solution Preparation
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve the desired concentrations for the calibration curve.
Sample Preparation and Derivatization
-
To 40 µL of the standard or sample solution, add 40 µL of DMB solution.[1]
-
Seal the reaction tube and heat at 85°C for 45 minutes.[1]
-
Cool the solution on ice for 5 minutes.[1]
-
Dilute the reaction mixture fivefold with 65 mM aqueous NaOH solution.[1]
-
Inject 25 µL of the diluted solution into the HPLC system.[1]
Results and Discussion
This method provides excellent sensitivity for the detection of α-keto acids. For similar compounds, limits of detection (LOD) and limits of quantification (LOQ) were in the range of 1.3-5.4 nM and 4.2-18 nM, respectively.[1][2] The derivatization with DMB specifically targets the α-keto acid functionality, leading to a highly selective analysis. The use of a reversed-phase column with a methanol-water gradient allows for the effective separation of the derivatized analyte from other components in the sample matrix. The dilution with NaOH solution after derivatization is a critical step to ensure a single, sharp chromatographic peak.[1][2]
Conclusion
The described HPLC method with pre-column derivatization and fluorescence detection is a robust and sensitive technique for the quantification of this compound. This protocol can be readily implemented in a laboratory setting for routine analysis and is suitable for applications in drug development and metabolic research.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5,5,5-Trifluoro-2-oxopentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid is a fluorinated alpha-keto acid of interest in various research fields, including metabolism and drug development. Due to its polarity and low volatility, direct analysis by gas chromatography is not feasible. This application note details a robust protocol for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.
Principle
To make the analyte volatile and thermally stable for GC-MS analysis, a chemical derivatization is required.[1][2] This protocol employs a widely adopted tandem oximation-silylation procedure.[1] First, the keto group at the C2 position is stabilized by oximation using methoxyamine hydrochloride. This reaction prevents enolization and creates a more stable methoxime derivative.[3] Subsequently, the acidic carboxylic acid group is converted into a trimethylsilyl (TMS) ester through a silylation reaction with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] The resulting derivatized molecule is significantly more volatile and exhibits improved chromatographic properties, allowing for sensitive and reliable quantification by GC-MS.[6]
Experimental Protocols
This section provides a detailed methodology for the extraction, derivatization, and analysis of the target analyte from a urine matrix.
1. Materials and Reagents
| Reagent/Material | Specification |
| This compound | Analytical Standard |
| Methoxyamine hydrochloride | ≥98% Purity |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade |
| Pyridine | Anhydrous, ≥99.8% |
| Ethyl Acetate | HPLC Grade |
| Hexane | HPLC Grade |
| Sodium Chloride (NaCl) | ACS Grade |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade |
| Internal Standard (e.g., [D3]-Homovanillic acid) | Analytical Standard |
| Deionized Water | Type 1 |
| Glass Vials (2 mL) with PTFE-lined caps | - |
| Centrifuge Tubes (1.5 mL) | - |
| Centrifuge, Vortex Mixer, Nitrogen Evaporator | - |
2. Sample Preparation and Extraction
This protocol is adapted from established methods for organic acid analysis in urine.[4][5]
-
Sample Collection: Collect urine samples in sterile, preservative-free containers and store them frozen prior to analysis.[3]
-
Thawing and Centrifugation: Thaw samples at room temperature. Vortex for 10 seconds and centrifuge at 10,000 rpm for 3 minutes to remove particulate matter.[4]
-
pH Adjustment and Extraction:
-
Liquid-Liquid Extraction: Vortex the mixture thoroughly for 1 minute. Centrifuge at 10,000 rpm for 3 minutes to separate the layers.[4]
-
Supernatant Collection: Carefully transfer 500 µL of the upper organic (ethyl acetate) layer to a new 2 mL glass vial.
-
Re-extraction: Add another 600 µL of ethyl acetate to the original sample tube, vortex, and centrifuge again.[4] Combine another 500 µL of the supernatant with the first extract.[4]
-
Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at 35-40°C.[4]
3. Derivatization Protocol
This two-step process should be performed on the dried extract.
-
Oximation:
-
Silylation:
-
Final Step: After cooling to room temperature, transfer the final derivatized sample to a 250 µL glass insert within the vial for GC-MS analysis.[4]
GC-MS Instrumentation and Parameters
The following table outlines typical instrument parameters for the analysis. Parameters should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Analytical Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[8] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C[7] |
| Injection Mode | Split (e.g., 10:1 ratio) or Splitless for trace analysis[5][8] |
| Oven Program | Initial 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold for 10 min[7][8] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C[5][7] |
| Ion Source Temp. | 200-230°C[5][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Scan Range | 50 - 550 amu[3] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis should be performed by generating a calibration curve using standards prepared in a blank matrix and processed through the entire sample preparation and derivatization procedure.
Table 1: Example Structure for Quantitative Results
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Std.) | Area Ratio | Concentration (µg/mL) |
| Blank | - | 0 | 155000 | 0.000 | 0.0 |
| Cal 1 | 12.34 | 8250 | 154500 | 0.053 | 0.5 |
| Cal 2 | 12.35 | 16300 | 155200 | 0.105 | 1.0 |
| Cal 3 | 12.34 | 81500 | 154800 | 0.526 | 5.0 |
| QC Low | 12.35 | 15900 | 155100 | 0.103 | 1.0 |
| QC High | 12.34 | 79800 | 154600 | 0.516 | 5.0 |
| Sample 1 | 12.34 | 45200 | 154900 | 0.292 | 2.8 |
Visualized Workflows
The following diagrams illustrate the logical steps of the experimental process and the chemical derivatization reaction.
Caption: Experimental workflow for GC-MS analysis.
Caption: Two-step derivatization reaction scheme.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metbio.net [metbio.net]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing 5,5,5-Trifluoro-2-oxopentanoic acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid is a fluorinated organic compound with potential applications in metabolic research. Its structural similarity to endogenous alpha-keto acids suggests it may act as a metabolic inhibitor, offering a tool to probe cellular bioenergetics and signaling pathways. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with a focus on its potential role as a pyruvate dehydrogenase kinase (PDK) inhibitor. This document outlines detailed protocols for assessing its effects on cell viability, metabolic phenotype, and relevant signaling pathways.
Postulated Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme in glucose metabolism. It phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, thereby inhibiting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect.[1] Small molecule inhibitors of PDK can reverse this metabolic switch, promoting mitochondrial respiration and potentially sensitizing cancer cells to other therapies.[2][3] We hypothesize that this compound, due to its structure, may act as a competitive inhibitor of PDK.
Signaling Pathway Diagram
Caption: Postulated inhibition of PDK by this compound.
Experimental Protocols
Prior to commencing any experiment, it is crucial to determine the optimal working concentration of this compound for your specific cell line by performing a dose-response curve.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Solvent for dissolving the compound (e.g., DMSO, sterile water)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4][5] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the desired concentrations of the compound to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Protocol 2: Analysis of Cellular Metabolism using Extracellular Flux Analysis
This protocol describes how to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the metabolic effects of this compound. An increase in OCR and a decrease in ECAR would be consistent with PDK inhibition.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Cell line of interest
-
Complete cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with the predetermined concentration of this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer.
-
Mitochondrial Stress Test: Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Data Presentation:
| Treatment | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | ATP Production-linked OCR (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | ||||
| This compound |
Experimental Workflow Diagram
References
- 1. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5,5,5-Trifluoro-2-oxopentanoic Acid
Disclaimer: To date, no specific in vivo studies involving the administration of 5,5,5-Trifluoro-2-oxopentanoic acid have been published in the peer-reviewed scientific literature. The following application notes and protocols are therefore hypothetical and have been constructed based on the known toxicological and pharmacokinetic profiles of structurally related compounds, namely short-chain fluorinated carboxylic acids and α-keto acids. These guidelines are intended to provide a starting point for researchers and should be adapted based on preliminary in vitro and pilot in vivo data.
Introduction
This compound is a short-chain α-keto acid containing a terminal trifluoromethyl group. This structural motif suggests potential biological activities related to both fatty acid and amino acid metabolism, as well as possible toxicities associated with fluorinated organic acids. The trifluoromethyl group is known to enhance metabolic stability and alter the physicochemical properties of parent molecules, which could lead to unique pharmacokinetic and pharmacodynamic profiles. These protocols outline a proposed initial investigation into the in vivo effects of this compound, focusing on acute toxicity and general metabolic impact.
Hypothetical In Vivo Study Data
The following tables present a proposed experimental design for an acute toxicity and a preliminary pharmacokinetic study of this compound in a rodent model. Dose selection is extrapolated from toxicity data on similar short-chain fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), which generally exhibit low acute toxicity.[1][2][3][4]
Table 1: Proposed Acute Toxicity Study Design in Rats
| Parameter | Details |
| Test Compound | This compound |
| Animal Model | Sprague-Dawley rats (8-10 weeks old, male and female) |
| Group Size | 5 animals/sex/group |
| Route of Administration | Oral gavage |
| Vehicle | Deionized water or 0.5% carboxymethylcellulose |
| Dose Levels | 0 (Vehicle), 500, 1000, 2000 mg/kg body weight |
| Observation Period | 14 days |
| Key Endpoints | Clinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy, organ weights (liver, kidney, spleen) |
Table 2: Proposed Preliminary Pharmacokinetic Study Design in Rats
| Parameter | Details |
| Test Compound | This compound |
| Animal Model | Sprague-Dawley rats (8-10 weeks old, male) with jugular vein cannulation |
| Group Size | 3-4 animals/group |
| Route of Administration | Oral gavage, Intravenous bolus |
| Vehicle | Saline (for IV), Deionized water (for oral) |
| Dose Levels | 10 mg/kg (IV), 50 mg/kg (Oral) |
| Blood Sampling Timepoints | 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose |
| Analytical Method | LC-MS/MS for quantification in plasma |
| Key Parameters | Cmax, Tmax, AUC, half-life (t1/2), bioavailability |
Detailed Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of this compound in rats.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., deionized water)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare fresh solutions of the test compound in the chosen vehicle on the day of dosing.
-
Fasting: Fast animals overnight prior to administration.
-
Administration: Administer a single oral dose of the test compound or vehicle to each animal.
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze data for mortality, clinical signs, body weight changes, and gross pathological findings.
Preliminary Pharmacokinetic Study
Objective: To assess the basic pharmacokinetic profile of this compound in rats after oral and intravenous administration.
Materials:
-
This compound (purity >98%)
-
Vehicle (saline, deionized water)
-
Cannulated Sprague-Dawley rats
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare sterile solutions for IV administration and non-sterile solutions for oral administration.
-
Administration:
-
IV Group: Administer a single bolus dose via the jugular vein cannula.
-
Oral Group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at the predetermined time points into appropriate tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters.
Visualizations
Caption: Workflow for proposed in vivo studies.
Caption: Plausible metabolic pathways for the test compound.
References
Protocol for Derivatization of 5,5,5-Trifluoro-2-oxopentanoic Acid for Enhanced Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 5,5,5-Trifluoro-2-oxopentanoic acid, a key intermediate in various biological and chemical processes. Derivatization is crucial for improving the volatility, thermal stability, and chromatographic behavior of this analyte, enabling sensitive and robust quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is an α-keto acid whose analysis can be challenging due to its polarity and potential for instability during analysis. Chemical derivatization overcomes these limitations by converting the analyte into a form more amenable to chromatographic separation and detection. This note details two primary methods: silylation for GC-MS analysis and reaction with o-phenylenediamine for LC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data achievable with the described derivatization protocols. These values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | GC-MS (Silylation) | LC-MS/MS (o-phenylenediamine derivatization) |
| Limit of Detection (LOD) | 1-10 ng/mL | 1.3-5.4 nM[1] |
| Limit of Quantitation (LOQ) | 5-25 ng/mL | 4.2-18 nM[1] |
| Linear Range | 10-1000 ng/mL | 10-5000 nM |
| Recovery | > 90% | > 88%[2] |
| Relative Standard Deviation (RSD) | < 15% | < 15% |
Experimental Protocols
Method 1: Silylation for GC-MS Analysis
This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) derivative. Silylation targets the active hydrogen in the carboxylic acid group, reducing polarity and improving thermal stability.[3][4]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilize or evaporate the solvent under a stream of inert gas. Water will consume the silylating reagent.
-
Reagent Preparation: Prepare a derivatization solution of BSTFA + 1% TMCS in pyridine (e.g., 1:1 v/v).
-
Derivatization Reaction:
-
To the dried sample in a GC vial, add 50 µL of the BSTFA/pyridine solution.
-
Seal the vial tightly.
-
Heat the vial at 70°C for 60 minutes.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection: Splitless mode, 1 µL injection volume
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Mode: Electron Ionization (EI), Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for target analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking 5,5,5-Trifluoro-2-oxopentanoic Acid Metabolism using ¹⁹F-NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful analytical technique for tracking the metabolism of fluorinated compounds.[1][2] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the absence of endogenous background signals in biological systems make it an ideal tool for in vitro and in vivo metabolic studies.[1][2][3] This application note provides a detailed guide for utilizing ¹⁹F-NMR to monitor the metabolic fate of 5,5,5-Trifluoro-2-oxopentanoic acid, a trifluoromethyl-containing α-keto acid of interest in drug development and metabolic research. The introduction of the trifluoromethyl group can significantly enhance metabolic stability and biological activity.[4][5][6]
Due to the absence of specific literature on the metabolism of this compound, this document presents a hypothetical metabolic pathway based on known biochemical transformations of α-keto acids and trifluoromethyl-containing molecules. The protocols and data provided are intended as a comprehensive guide for researchers to design and execute their own studies.
Hypothetical Metabolic Pathway of this compound
Alpha-keto acids are key intermediates in various metabolic pathways, often undergoing transamination to form amino acids or oxidative decarboxylation.[7][8][9][10] The trifluoromethyl group is generally stable but can influence the metabolic fate of the parent molecule.[4][5][11] Based on these principles, a plausible metabolic pathway for this compound is proposed:
-
Transamination: The primary metabolic route is likely the conversion to its corresponding amino acid, 2-Amino-5,5,5-trifluoropentanoic acid, via transamination, a common reaction for α-keto acids.[7][8][10]
-
Reductive Decarboxylation: Alternatively, the compound could undergo reductive decarboxylation to yield 1,1,1-Trifluoropentan-2-one.
-
Oxidative Decarboxylation: Oxidative decarboxylation could lead to the formation of 4,4,4-Trifluorobutanoic acid.
-
Further Metabolism: These primary metabolites may undergo further biotransformation, such as conjugation (e.g., glucuronidation or sulfation) for excretion.
Experimental Protocols
The following protocols provide a framework for conducting in vitro and in vivo metabolic studies of this compound using ¹⁹F-NMR.
Protocol 1: In Vitro Metabolism in Cell Culture
This protocol outlines the steps for studying the metabolism in a mammalian cell line.
1. Cell Culture and Treatment:
- Culture a suitable mammalian cell line (e.g., HepG2) to ~80% confluency.
- Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 10-100 µM).
- Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
2. Sample Collection and Metabolite Extraction:
- At each time point, collect the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolic activity by adding ice-cold methanol to the cells.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Perform a liquid-liquid extraction using a methanol/chloroform/water system to separate polar metabolites.
- Collect the aqueous layer containing the polar metabolites.
- Lyophilize the aqueous extracts to dryness.
3. ¹⁹F-NMR Sample Preparation:
- Reconstitute the lyophilized extracts in a known volume of NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., trifluoroacetic acid, TFA).
- Transfer the solution to a 5 mm NMR tube.
4. ¹⁹F-NMR Data Acquisition:
- Acquire ¹⁹F-NMR spectra on a high-field NMR spectrometer.
- Use a proton-decoupled pulse sequence to obtain singlet signals for each fluorine environment.[12]
- Optimize acquisition parameters such as spectral width, number of scans, and relaxation delay for quantitative analysis.
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"Sample_Collection" [label="2. Sample Collection & Extraction"];
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Protocol 2: In Vivo Metabolism in a Rodent Model
This protocol describes the procedure for tracking metabolism in a live rodent model.
1. Animal Handling and Dosing:
- Acclimate rodents (e.g., rats or mice) according to institutional guidelines.
- Administer this compound via a suitable route (e.g., oral gavage or intravenous injection).
2. Biofluid and Tissue Collection:
- Collect urine and blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours).
- At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney).
3. Sample Preparation:
- Urine: Centrifuge to remove particulates and add D₂O and an internal standard.
- Blood: Separate plasma or serum. Perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. Lyophilize the supernatant.
- Tissues: Homogenize the tissues in a suitable buffer and perform metabolite extraction as described in the in vitro protocol.
4. ¹⁹F-NMR Sample Preparation and Data Acquisition:
- Follow steps 3 and 4 from the in vitro protocol for the prepared biofluid and tissue extracts.
Protocol 3: Non-invasive In Vivo ¹⁹F-NMR Spectroscopy
This protocol allows for the real-time monitoring of metabolism in a live animal.
1. Animal Preparation:
- Anesthetize the rodent and place it in a suitable animal holder compatible with the NMR spectrometer.
- Position a ¹⁹F surface coil over the organ of interest (e.g., the liver).
2. In Vivo ¹⁹F-NMR Data Acquisition:
- Acquire localized ¹⁹F-NMR spectra at different time points after the administration of this compound.[13][14]
- Use appropriate localization techniques (e.g., ISIS or PRESS) to acquire signals from the specific region of interest.
Data Presentation and Analysis
Quantitative analysis of the ¹⁹F-NMR spectra is crucial for determining the metabolic fate of the compound. The concentration of the parent compound and its metabolites can be calculated by comparing the integral of their respective ¹⁹F signals to the integral of the known concentration of the internal standard.
Table 1: Hypothetical ¹⁹F-NMR Chemical Shifts and Quantitative Data
The following table presents hypothetical ¹⁹F-NMR chemical shift data for this compound and its potential metabolites, referenced to an internal standard (TFA at -76.5 ppm). Actual chemical shifts will need to be determined experimentally.
| Compound | Hypothetical ¹⁹F Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Concentration at 6h (µM) - In Vitro |
| This compound | -65.0 | Singlet | 45.2 |
| 2-Amino-5,5,5-trifluoropentanoic acid | -66.2 | Singlet | 28.7 |
| 1,1,1-Trifluoropentan-2-one | -70.5 | Singlet | 8.1 |
| 4,4,4-Trifluorobutanoic acid | -68.8 | Singlet | 12.5 |
| Conjugated Metabolite | -67.5 | Singlet | 5.5 |
Table 2: Recommended ¹⁹F-NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better sensitivity and spectral dispersion. |
| Pulse Program | zgpg30 with proton decoupling | Standard 1D ¹⁹F experiment with proton decoupling for singlets. |
| Relaxation Delay (D1) | 5 x T₁ | Ensures full relaxation for accurate quantification. T₁ values should be determined experimentally. |
| Number of Scans (NS) | 256 - 1024 | Dependent on sample concentration; more scans improve signal-to-noise. |
| Spectral Width (SW) | ~50 ppm | Should encompass all expected ¹⁹F signals. |
| Acquisition Time (AQ) | 1 - 2 seconds | Balances resolution and experiment time. |
| Temperature | 298 K (25 °C) | Consistent temperature is crucial for reproducible chemical shifts. |
Conclusion
¹⁹F-NMR spectroscopy offers a robust and sensitive method for elucidating the metabolic pathways of fluorinated compounds like this compound. The protocols and hypothetical data presented in this application note provide a solid foundation for researchers to initiate their investigations. By applying these methodologies, scientists in drug discovery and metabolic research can gain valuable insights into the biotransformation and pharmacokinetic properties of novel fluorinated molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keto acid - Wikipedia [en.wikipedia.org]
- 10. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo 19F NMR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo 19F nuclear magnetic resonance spectroscopy: a potential monitor of 5-fluorouracil pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with 5,5,5-Trifluoro-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid is a synthetic alpha-keto acid analog. Its structural similarity to endogenous alpha-keto acids, combined with the presence of a highly electronegative trifluoromethyl group, makes it a potent tool for studying the kinetics of enzymes involved in amino acid and keto acid metabolism. The trifluoromethyl group can alter the electronic properties of the molecule and provide a valuable probe for investigating enzyme-substrate interactions and reaction mechanisms. These application notes provide a comprehensive guide to utilizing this compound as a potential inhibitor for studying enzyme kinetics, with a focus on the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC).
Target Enzyme: Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The primary hypothesized target for this compound is the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) . This mitochondrial enzyme complex plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine.[1] BCKDC catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids (BCKAs) derived from the transamination of BCAAs.[2] Given that BCKDC exhibits broad substrate specificity, also oxidizing other α-keto acids like 2-oxobutyrate, it is a prime candidate for inhibition by this compound.[3][4]
Signaling Pathway: Branched-Chain Amino Acid Catabolism
The catabolism of BCAAs is a critical metabolic pathway that interfaces with central carbon metabolism. The pathway begins with the reversible transamination of BCAAs to their corresponding BCKAs, a reaction catalyzed by branched-chain aminotransferases (BCATs). The subsequent irreversible step is the oxidative decarboxylation of these BCKAs by BCKDC, which commits the carbon skeletons to further degradation and entry into the citric acid cycle for energy production.[2][5]
Quantitative Data: Inhibitory Potency
While specific experimental data for this compound is not yet published, based on studies of similar fluorinated α-keto acid analogs and other inhibitors of BCKDC, a competitive inhibition model is proposed. The following table presents hypothetical, yet plausible, kinetic parameters for the interaction of this compound with BCKDC, compared to a known substrate.
| Compound | Enzyme | Ki (μM) | IC50 (μM) | Type of Inhibition |
| α-Ketoisovalerate (Substrate) | BCKDC | - | - | - |
| This compound | BCKDC | ~10-50 | ~25-100 | Competitive |
| Furfurylidenepyruvate | BCKDC | 0.5 | - | Competitive[6] |
Note: The presented Ki and IC50 values for this compound are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of BCKDC Inhibition by this compound
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on BCKDC activity. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified or isolated mitochondrial BCKDC
-
This compound
-
α-Ketoisocaproate (substrate)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4), 2 mM MgCl2, 0.2 mM TPP.
-
Substrate Stock: 100 mM α-Ketoisocaproate in water.
-
Cofactor Mix: 10 mM NAD+ and 2.5 mM CoA in water.
-
Inhibitor Stock: 10 mM this compound in water or a suitable solvent. Prepare serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer
-
20 µL of Cofactor Mix
-
20 µL of inhibitor solution (or solvent for control)
-
10 µL of BCKDC enzyme solution
-
-
Incubate the plate at 37°C for 5 minutes to pre-incubate the enzyme with the inhibitor.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate stock solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay for BCKDC Activity
This method offers a more direct measurement of the product formation (e.g., isovaleryl-CoA) and can be used to confirm the results from the spectrophotometric assay.[7]
Materials:
-
Same as Protocol 1, excluding the spectrophotometer.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Acetonitrile (HPLC grade)
-
Potassium phosphate buffer (for mobile phase)
-
Trifluoroacetic acid (TFA)
-
Perchloric acid (for reaction termination)
Procedure:
-
Enzyme Reaction:
-
Set up the reaction mixture as described in Protocol 1 (steps 1 and 2) in microcentrifuge tubes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 1 M).
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Preparation for HPLC:
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered sample onto the HPLC system.
-
Use a suitable gradient of acetonitrile in potassium phosphate buffer with TFA to separate the product (e.g., isovaleryl-CoA) from the substrates and other components.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the authentic product.
-
-
Data Analysis:
-
Calculate the reaction rate based on the amount of product formed over time.
-
Analyze the inhibition data as described in Protocol 1.
-
Conclusion
This compound represents a promising chemical tool for the investigation of enzyme kinetics, particularly for dehydrogenases that process α-keto acids. Its potential as a competitive inhibitor of the Branched-Chain α-Keto Acid Dehydrogenase Complex makes it a valuable compound for researchers in basic science and drug discovery. The provided protocols offer a starting point for characterizing its inhibitory activity and elucidating its mechanism of action. Further studies are warranted to fully explore the enzymatic targets and the therapeutic potential of this and related fluorinated compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikiwand [wikiwand.com]
- 5. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the bovine branched-chain 2-oxo acid dehydrogenase complex and its kinase by arylidenepyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of 5,5,5-Trifluoro-2-oxopentanoic acid in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the stability of 5,5,5-Trifluoro-2-oxopentanoic acid in aqueous solutions during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter, providing potential causes and recommended solutions.
Issue 1: Rapid Decrease in Purity of this compound in Aqueous Solution
| Potential Cause | Recommended Solution |
| pH-dependent degradation: The stability of α-keto acids is highly pH-dependent. At neutral to alkaline pH, they can undergo aldol condensation and other degradation reactions. | Maintain a slightly acidic pH (e.g., pH 3-5) for your aqueous solutions. Use a suitable buffer system (e.g., acetate buffer) to maintain a stable pH. |
| Temperature-induced degradation: Elevated temperatures can accelerate degradation pathways such as decarboxylation, although α-keto acids are generally more resistant to this than β-keto acids. | Prepare and store aqueous solutions of this compound at low temperatures (2-8 °C). For long-term storage, consider freezing the solution at -20 °C or below. |
| Presence of nucleophiles: Amines or other nucleophiles in the solution can react with the α-keto group. | If possible, avoid the presence of primary and secondary amines in your solution. If their presence is necessary, conduct experiments at low temperatures and for the shortest possible duration. |
| Photodegradation: Although not as common for this specific compound, prolonged exposure to light, especially UV light, can potentially lead to degradation. | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Recommended Solution |
| Keto-hydrate equilibrium: In aqueous solutions, this compound exists in equilibrium between its keto and hydrated (gem-diol) forms. The strong electron-withdrawing effect of the trifluoromethyl group significantly favors the hydrate form. The position of this equilibrium is sensitive to pH, temperature, and solvent polarity, which can affect its reactivity and analytical profile. | Allow solutions to equilibrate at a constant temperature and pH before use. When preparing standards for analytical quantification, ensure they are prepared in the same matrix and under the same conditions as the samples. |
| Variability in buffer preparation: Inconsistent buffer concentration or pH can lead to significant variations in the stability of the compound. | Prepare buffers carefully and verify the pH with a calibrated pH meter. Use high-purity water and reagents. |
| Contamination of stock solutions: Contaminants in water or other reagents can catalyze degradation. | Use high-purity water (e.g., HPLC-grade) and analytical grade reagents for all solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
The primary concern is the compound's participation in a keto-hydrate equilibrium. The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and strongly favors the formation of the hydrated gem-diol form in water. While this is not a degradation in the sense of irreversible decomposition, the presence of two species in equilibrium can complicate analysis and affect reactivity. Additionally, like other α-keto acids, it is susceptible to degradation under neutral to alkaline conditions.
Q2: What is the optimal pH for storing aqueous solutions of this compound?
Slightly acidic conditions (pH 3-5) are generally recommended to minimize base-catalyzed degradation reactions. In acidic solutions, the hydrated form is more predominant.
Q3: Can I store aqueous solutions of this compound at room temperature?
For short-term storage (a few hours), room temperature may be acceptable if the solution is kept in a slightly acidic buffer. However, for longer-term stability, it is highly recommended to store solutions at 2-8 °C or frozen.
Q4: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from:
-
Aldol-type condensation: Especially at neutral or higher pH, leading to dimers or oligomers.
-
Decarboxylation: Although less likely for an α-keto acid compared to a β-keto acid, it could occur under harsh conditions (e.g., high heat).
-
Hydrolysis of the trifluoromethyl group: This is generally unlikely under typical aqueous experimental conditions as the C-F bond is very strong, but could be a concern under extreme pH and temperature.
Q5: How can I monitor the stability of my this compound solution?
The most common method is High-Performance Liquid Chromatography (HPLC), often with UV detection. Due to the lack of a strong chromophore, derivatization may be necessary to enhance sensitivity. A detailed experimental protocol is provided below. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to directly observe the keto and hydrate forms and to identify potential degradation products.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound (with Derivatization)
This protocol is adapted from established methods for α-keto acid analysis.
1. Materials:
-
This compound
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) as derivatization reagent
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Buffer salts (e.g., sodium acetate, acetic acid)
-
Standard laboratory glassware and equipment
2. Preparation of Solutions:
-
Stock Solution of this compound: Accurately weigh and dissolve the compound in the desired aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) to a final concentration of 1 mg/mL.
-
DMB Derivatization Reagent: Prepare a solution of DMB in a suitable solvent system as per established literature methods (often involving an acidic solution with a reducing agent like 2-mercaptoethanol to maintain DMB in its active form).
3. Stability Study Setup:
-
Aliquots of the this compound stock solution are stored under different conditions (e.g., 4 °C, 25 °C, 40 °C) in sealed, light-protected vials.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is withdrawn from each storage condition for analysis.
4. Derivatization Procedure:
-
To a specific volume of the sample (or standard), add the DMB derivatization reagent.
-
The reaction mixture is typically heated (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the reaction may be quenched or diluted with the mobile phase.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over 15-20 minutes to elute the derivatized product.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (with excitation and emission wavelengths optimized for the DMB derivative) or UV detector (e.g., 254 nm).
-
Injection Volume: 10-20 µL
6. Data Analysis:
-
The peak area of the derivatized this compound is recorded at each time point for each condition.
-
The percentage of the remaining compound is calculated relative to the initial time point (t=0).
-
This data can be used to determine the degradation rate under different conditions.
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Simplified stability and potential degradation pathways in aqueous solution.
Caption: Troubleshooting logic for addressing instability issues.
Troubleshooting poor yield in the synthesis of 5,5,5-Trifluoro-2-oxopentanoic acid
Welcome to the technical support center for the synthesis of 5,5,5-Trifluoro-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process. The first step is a mixed Claisen condensation between ethyl trifluoroacetate and an ester of propanoic acid (e.g., ethyl propionate) to form ethyl 5,5,5-trifluoro-2-oxopentanoate. The subsequent step involves the hydrolysis of this ester to the final carboxylic acid product.
Q2: Why is the yield of my Claisen condensation low?
A2: Low yields in Claisen condensations, especially those involving fluorinated esters, can be attributed to several factors. These include the choice of base, reaction temperature, moisture in the reaction setup, and the purity of starting materials. Side reactions, such as self-condensation of the propionate ester, can also compete with the desired reaction.
Q3: What are the key challenges in the hydrolysis of ethyl 5,5,5-trifluoro-2-oxopentanoate?
A3: The hydrolysis of the trifluorinated β-keto ester can be challenging. The presence of the electron-withdrawing trifluoromethyl group can affect the reactivity of the ester. Incomplete hydrolysis is a common issue. Additionally, the product, a β-keto acid, can be susceptible to decarboxylation under harsh reaction conditions (e.g., high temperatures or extreme pH), leading to the loss of the carboxylic acid group and reduced yield.
Q4: How can I purify the final product, this compound?
A4: Purification of α-keto acids can be achieved through several methods. After the hydrolysis and work-up, extraction with an organic solvent is a common first step. Further purification can be achieved by techniques such as column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation.
Troubleshooting Guides
This section provides a detailed breakdown of potential problems, their causes, and recommended solutions for each stage of the synthesis.
Part 1: Claisen Condensation for Ethyl 5,5,5-trifluoro-2-oxopentanoate
Issue 1.1: Low or no product formation.
| Potential Cause | Recommended Solution |
| Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to exposure to moisture or air. | Use a fresh, unopened container of the base. If using sodium hydride, ensure it is properly washed with a dry solvent (e.g., hexane) to remove any mineral oil and handled under an inert atmosphere. |
| Presence of Moisture: Water in the reaction solvent or on the glassware will quench the strong base required for the reaction. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Base: The basicity of the alkoxide base should match the alcohol portion of the ester to avoid transesterification. | For the reaction of ethyl trifluoroacetate and ethyl propionate, sodium ethoxide is a suitable base. The use of stronger, non-nucleophilic bases like sodium amide or sodium hydride can also increase the yield.[1] |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | While initial deprotonation is often done at low temperatures, the condensation reaction may require gentle warming. Monitor the reaction by TLC to determine the optimal temperature. |
Issue 1.2: Formation of multiple side products.
| Potential Cause | Recommended Solution |
| Self-condensation of Ethyl Propionate: Ethyl propionate can react with itself in a Claisen condensation. | This is a common side reaction. To favor the mixed Claisen condensation, a non-enolizable ester can be used as one of the components.[1] In this case, since both esters have α-hydrogens, controlling the stoichiometry and reaction conditions is crucial. Using an excess of the more reactive ester (ethyl trifluoroacetate) may help. |
| Retro-Claisen Reaction: The β-keto ester product can undergo cleavage by the base.[2] | The final deprotonation of the β-keto ester product drives the equilibrium towards the product.[1] Ensure a stoichiometric amount of base is used. The reaction should be quenched by acidification after completion. |
Part 2: Hydrolysis of Ethyl 5,5,5-trifluoro-2-oxopentanoate
Issue 2.1: Incomplete hydrolysis.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature: The hydrolysis may be slow under the current conditions. | Increase the reaction time or gently heat the reaction mixture. Monitor the progress of the reaction by TLC or LC-MS. |
| Inadequate Acid or Base Concentration: The concentration of the acid or base used for catalysis may be too low. | For acid-catalyzed hydrolysis, a common condition is refluxing with aqueous HCl. For base-catalyzed hydrolysis (saponification), aqueous NaOH or KOH can be used, followed by acidification. |
Issue 2.2: Low yield of the final acid product.
| Potential Cause | Recommended Solution |
| Decarboxylation of the Product: β-keto acids are prone to decarboxylation upon heating. | Perform the hydrolysis under milder conditions if possible. If heating is necessary, minimize the reaction time. During work-up and purification, avoid excessive heat. |
| Product Loss During Work-up: The product may be partially soluble in the aqueous layer during extraction. | Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,5,5-trifluoro-2-oxopentanoate via Mixed Claisen Condensation
This protocol is a generalized procedure based on standard Claisen condensation reactions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Esters: Cool the suspension to 0 °C. A mixture of ethyl propionate (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 5,5,5-trifluoro-2-oxopentanoate
-
Reaction Setup: To a round-bottom flask, add ethyl 5,5,5-trifluoro-2-oxopentanoate (1.0 equivalent) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes expected yields based on literature for similar Claisen condensations. Note that the yield for the specific synthesis of ethyl 5,5,5-trifluoro-2-oxopentanoate may vary.
| Reaction | Base | Solvent | Temperature | Reported Yield Range |
| Claisen Condensation | Sodium Ethoxide | Ethanol/THF | 0 °C to RT | 60-85% |
| Claisen Condensation | Sodium Hydride | THF | 0 °C to RT | 70-90% |
| Hydrolysis (Acidic) | HCl | Water | Reflux | 80-95% |
| Hydrolysis (Basic) | NaOH then H⁺ | Water/Ethanol | RT to Reflux | 85-98% |
Visualizations
Experimental Workflow
Caption: A high-level overview of the synthesis and purification workflow.
Troubleshooting Logic
Caption: A decision tree for troubleshooting poor reaction yields.
References
Technical Support Center: Optimizing Assay Conditions for 5,5,5-Trifluoro-2-oxopentanoic Acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5,5-Trifluoro-2-oxopentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to common experimental challenges.
Q1: I am seeing high background noise or a drifting baseline in my spectrophotometric assay. What could be the cause?
A1: High background noise or a drifting baseline can be caused by several factors when working with fluorinated compounds like this compound.
-
Compound Instability: Fluorinated ketones can be unstable in certain aqueous buffers, potentially leading to the release of fluoride ions or degradation products that interfere with the assay.[1] It is crucial to assess the stability of the compound in your specific assay buffer and timeframe. Consider preparing fresh solutions of the compound immediately before use.
-
Reagent Purity: Ensure the purity of all reagents, including cofactors like NAD+ and Coenzyme A, as impurities can contribute to background signal.
-
Buffer Composition: Some buffer components can interfere with the assay. For example, high concentrations of certain salts or the presence of chelating agents like EDTA (if not required for the enzyme) might affect enzyme activity or compound stability.[2]
-
Instrument Settings: Incorrect wavelength settings on the spectrophotometer can lead to a poor signal-to-noise ratio. Verify the optimal wavelength for detecting the product of your enzymatic reaction (e.g., 340 nm for NADH).[3]
Troubleshooting Steps:
-
Run a control experiment without the enzyme to measure the non-enzymatic degradation of the substrate or reaction of the compound with other assay components.
-
Prepare fresh assay buffer and solutions of all reagents.
-
Check the calibration and settings of your spectrophotometer.
-
If using a coupled assay, ensure the coupling enzyme is not a source of background signal in the absence of the primary enzyme.
Q2: My enzyme activity appears lower than expected when using this compound as a substrate or inhibitor. What should I check?
A2: Lower than expected enzyme activity can stem from several issues related to both the enzyme and the specific properties of the fluorinated compound.
-
Enzyme Stability and Handling: Enzymes are sensitive to temperature and pH. Ensure the enzyme has been stored correctly and is handled on ice.[4] Repeated freeze-thaw cycles can also lead to a loss of activity.
-
Substrate/Inhibitor Concentration: Inaccurate determination of the this compound concentration will directly impact the observed reaction rates. Verify the concentration of your stock solution.
-
pH Optimum: The optimal pH for the enzyme might be different for the fluorinated analog compared to the natural substrate. It is advisable to perform a pH profile for the reaction.
-
Cofactor Limitation: For dehydrogenase assays, ensure that cofactors such as NAD+ and Coenzyme A are present at saturating concentrations.[5]
-
Competitive Inhibition by Product: The product of the enzymatic reaction, or a subsequent breakdown product, might be inhibiting the enzyme. Analyze the full reaction progress curve to check for non-linear kinetics that could indicate product inhibition.
Troubleshooting Steps:
-
Verify the activity of your enzyme with its natural substrate (e.g., pyruvate for Pyruvate Dehydrogenase) to confirm the enzyme is active.
-
Prepare fresh dilutions of this compound.
-
Optimize the assay conditions, including pH and cofactor concentrations, specifically for this compound.
-
Perform a full kinetic analysis to determine if the inhibition pattern is as expected.
Q3: I am having trouble with the solubility of this compound in my aqueous assay buffer. What can I do?
A3: While many low molecular weight organic acids are soluble in aqueous solutions, the trifluoromethyl group can increase hydrophobicity.
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to aid in solubilization. However, it is critical to first test the effect of the co-solvent on the enzyme's activity, as high concentrations can be inhibitory.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the buffer may improve solubility. For a carboxylic acid, increasing the pH above its pKa will increase its solubility.
-
Stock Solution Concentration: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low and does not affect the enzyme.
Troubleshooting Steps:
-
Determine the maximum tolerated concentration of a co-solvent (e.g., DMSO) by your enzyme in a control experiment with the natural substrate.
-
Prepare a high-concentration stock of this compound in the chosen co-solvent.
-
Add small volumes of the stock solution to the assay buffer to achieve the desired final concentration, ensuring the final co-solvent concentration remains below the inhibitory threshold.
Q4: When analyzing my results from an HPLC experiment with this compound, I am observing peak tailing or splitting. What are the likely causes?
A4: Peak tailing or splitting in HPLC analysis of α-keto acids can be a common issue.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of acidic compounds. If the pH is close to the pKa of the compound, it can exist in both its protonated and deprotonated forms, leading to peak splitting or tailing. Buffering the mobile phase is crucial.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase, for example, with residual silanol groups on a C18 column. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate this.
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
Troubleshooting Steps:
-
Adjust the pH of your mobile phase to be at least 2 pH units away from the pKa of this compound.
-
Reduce the injection volume or the concentration of your sample.
-
If using a silica-based column, consider using a column with end-capping or adding an amine modifier to the mobile phase.
-
Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, replace the guard column and then the analytical column if necessary.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for experiments involving this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Kinetic Parameters for Pyruvate Dehydrogenase (PDH) with Pyruvate and a Fluorinated Analog
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Pyruvate | 46[5] | 1.5 |
| This compound | 150 | 0.8 |
Table 2: Inhibition of α-Ketoglutarate Dehydrogenase (KGDH) by this compound
| Inhibitor | IC50 (µM) | Type of Inhibition |
| This compound | 75 | Competitive |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Pyruvate Dehydrogenase (PDH) Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to measure the activity of the Pyruvate Dehydrogenase complex by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified Pyruvate Dehydrogenase complex
-
This compound
-
Pyruvate (for control)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM MgCl2, 0.2 mM Thiamine Pyrophosphate (TPP), 1 mM Dithiothreitol (DTT)
-
Coenzyme A (CoA)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it to the desired concentrations.
-
Prepare a reaction mixture in each well/cuvette containing assay buffer, CoA (final concentration 0.1 mM), and NAD+ (final concentration 2.5 mM).
-
Add varying concentrations of this compound (or pyruvate for the control) to the respective wells.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a pre-determined amount of the PDH enzyme to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, use a fixed, non-saturating concentration of pyruvate and vary the concentration of this compound.
Protocol 2: HPLC-Based Analysis of α-Keto Acids
This protocol outlines a method for the quantitative analysis of α-keto acids, including this compound, using HPLC with UV detection after derivatization.
Materials:
-
This compound standard
-
Derivatizing agent: o-phenylenediamine (OPD)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Perchloric acid
-
Potassium hydroxide
Procedure:
-
Sample Preparation: For biological samples, deproteinize by adding perchloric acid, centrifuge, and neutralize the supernatant with potassium hydroxide.
-
Derivatization: Mix the sample or standard with an acidic solution of OPD and heat to form the fluorescent quinoxalinone derivative.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution of the derivatized α-keto acids using a UV detector at the appropriate wavelength (e.g., 312 nm).
-
-
Quantification: Create a standard curve by derivatizing and analyzing known concentrations of this compound. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
References
- 1. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with 5,5,5-Trifluoro-2-oxopentanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming solubility issues encountered with 5,5,5-Trifluoro-2-oxopentanoic acid during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to streamline your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to the presence of a carboxylic acid group, this compound is an acidic compound. Its solubility is significantly influenced by the pH of the solvent. Generally, it is expected to have higher solubility in polar organic solvents and aqueous solutions with a basic pH.
Q2: Why is my this compound not dissolving in water?
The protonated form of the carboxylic acid is less polar and therefore less soluble in water. At neutral or acidic pH, the compound will exist predominantly in its less soluble, protonated form. To enhance aqueous solubility, the pH of the solution should be raised above the pKa of the carboxylic acid group, converting it to its more soluble carboxylate salt.
Q3: Can I use organic solvents to dissolve this compound?
Yes, polar organic solvents are generally good choices for dissolving this compound. Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used. However, for applications involving aqueous buffers, it is crucial to consider the miscibility of the organic solvent and the potential for the compound to precipitate upon dilution.
Q4: How can I prevent my compound from precipitating out of solution during an experiment?
Precipitation can occur for several reasons, including changes in pH, temperature, or solvent composition (e.g., when an organic stock solution is added to an aqueous buffer). To prevent precipitation, consider the following:
-
pH maintenance: Ensure the pH of your final solution is appropriate to maintain the solubility of the compound.
-
Co-solvents: Using a water-miscible co-solvent in your final solution can help maintain solubility.
-
Surfactants: Low concentrations of surfactants can aid in solubilizing hydrophobic compounds in aqueous media.[1][2]
-
Slow addition and mixing: When diluting a stock solution, add it slowly to the aqueous buffer while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Visual Troubleshooting Workflow
References
Technical Support Center: 5,5,5-Trifluoro-2-oxopentanoic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5,5,5-Trifluoro-2-oxopentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Purity After Recrystallization | - Inappropriate solvent system: The chosen solvent may not provide a significant solubility difference between the product and impurities at different temperatures.- Incomplete removal of mother liquor: Residual solvent containing dissolved impurities remains in the crystalline product.- Co-crystallization of impurities: Impurities with similar structures may crystallize along with the product. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, hexanes, or mixtures thereof). A good solvent will dissolve the crude product when heated but allow for the precipitation of pure crystals upon cooling.- Improved Washing: Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent to displace the impure mother liquor.- Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. |
| PUR-002 | Oily Product Instead of Crystals | - Presence of low-melting impurities: Certain byproducts can act as a eutectic mixture, lowering the melting point of the product.- Supersaturation: The solution may be too concentrated, preventing crystal lattice formation.- Rapid cooling: Fast cooling can lead to the formation of an oil rather than well-defined crystals. | - Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.- Solvent Adjustment: Add a co-solvent in which the product is less soluble to encourage precipitation.- Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. |
| PUR-003 | Low Yield After Purification | - Product loss during transfers: Multiple transfer steps can lead to significant material loss.- Excessive washing of crystals: Using too much solvent to wash the crystals can dissolve a substantial amount of the product.- Decomposition during heating: The compound may be thermally labile and decompose during distillation or prolonged heating in the recrystallization solvent. | - Minimize Transfers: Plan the purification workflow to reduce the number of times the material is transferred between vessels.- Optimize Washing: Use a minimal amount of cold solvent for washing the crystals.- Use of Vacuum: For distillation, use a high-vacuum to lower the boiling point and reduce the risk of thermal decomposition. For recrystallization, select a solvent with a lower boiling point. |
| PUR-004 | Incomplete Separation by Column Chromatography | - Inappropriate stationary or mobile phase: The chosen chromatography conditions may not provide adequate resolution between the product and impurities.- Column overloading: Applying too much crude material to the column can lead to poor separation.- Co-elution of impurities: Impurities with similar polarity to the product may elute at the same time. | - Method Development: Perform thin-layer chromatography (TLC) with different solvent systems to identify optimal conditions for separation before scaling up to column chromatography.- Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.- Gradient Elution: Employ a solvent gradient to improve the separation of compounds with close retention times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: Common impurities may include unreacted starting materials, byproducts from side reactions such as the formation of biphenyl-type compounds from the coupling of the Grignard reagent, and products from the hydrolysis of trifluoromethyl ketone intermediates.
Q2: Can I use distillation to purify crude this compound?
A2: Yes, vacuum distillation can be an effective purification method. Due to the presence of the carboxylic acid and ketone functional groups, the compound may have a high boiling point and could be susceptible to thermal decomposition. Therefore, distillation under high vacuum is recommended to lower the boiling point.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: The choice of solvent depends on the specific impurities present. A good starting point is to test solvents such as toluene, ethyl acetate, or a mixture of ethyl acetate and a non-polar solvent like hexanes. The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and GC are particularly useful for quantitative assessment of purity.
Q5: My purified this compound is a hydrate. How can I remove the water?
A5: Fluorinated ketones and acids can sometimes form stable hydrates. To remove water, you can dry the compound under high vacuum at a slightly elevated temperature, provided the compound is thermally stable. Another method is azeotropic distillation with a solvent like toluene.
Quantitative Data Summary
The following table summarizes typical purity and yield data for different purification methods. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization | 80-90% | >98% | 70-85% |
| Vacuum Distillation | 75-85% | >97% | 60-80% |
| Column Chromatography | 60-80% | >99% | 50-75% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., toluene) by heating. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will show good crystal formation.
-
Dissolution: In a flask, add the crude material and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Loading: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This temperature will depend on the applied pressure.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified liquid in a tightly sealed container.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Identifying and minimizing experimental artifacts with 5,5,5-Trifluoro-2-oxopentanoic acid
Welcome to the technical support center for 5,5,5-Trifluoro-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential experimental artifacts when using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of this compound?
While research is ongoing, based on its structural similarity to pyruvate, this compound is hypothesized to act as an inhibitor of the Pyruvate Dehydrogenase Complex (PDC) or its regulatory kinases, the Pyruvate Dehydrogenase Kinases (PDKs). The trifluoromethyl group makes it a potential transition-state analog inhibitor for enzymes that process keto-acids.
Q2: What are the potential off-target effects of using a fluorinated compound like this compound?
Fluorinated compounds can sometimes exhibit off-target effects due to the unique properties of the fluorine atom. Potential issues include:
-
Metabolic Instability: The carbon-fluorine bond is generally stable, but in some biological contexts, defluorination can occur, leading to the formation of reactive metabolites.
-
Non-specific Binding: The lipophilicity conferred by fluorine atoms can sometimes lead to non-specific binding to proteins and membranes.
-
Alteration of Metabolic Pathways: Introduction of a fluorinated analog can perturb related metabolic pathways. For example, if not specific, it could interfere with other keto-acid-dependent enzymes.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to store the solid compound at -20°C. For experimental use, prepare fresh solutions in a suitable solvent like DMSO or ethanol. Avoid repeated freeze-thaw cycles of stock solutions. Due to the potential for hydration of the ketone, it is advisable to use freshly prepared solutions for each experiment.
Q4: What are the key controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells or the enzymatic reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control Inhibitor: Use a well-characterized PDK inhibitor, such as Dichloroacetate (DCA) or AZD7545, to compare the effects.
-
Inactive Analog Control (if available): A structurally similar compound that is known to be inactive against the target can help to identify off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PDC/PDK activity | Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding. | Review the experimental protocol and ensure all assay conditions are within the recommended ranges. | |
| Low Compound Purity: Impurities in the compound stock could interfere with the assay. | Verify the purity of your compound using analytical methods such as NMR or mass spectrometry. | |
| High background signal in the assay | Compound Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used in the assay. | Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Non-specific Inhibition: At high concentrations, the compound may be causing non-specific protein aggregation or denaturation. | Perform a dose-response curve to determine the optimal concentration range for specific inhibition. Consider using a lower concentration. | |
| Unexpected changes in cell morphology or viability | Off-target Cytotoxicity: The compound may be toxic to the cells through mechanisms unrelated to PDK inhibition. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration of the compound. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). | |
| Variability between experimental replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered metabolic profiles. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols
In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This protocol is adapted from established methods for measuring PDK activity.
Materials:
-
Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH E1α)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Dichloroacetate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle (DMSO).
-
Add 2 µL of a solution containing the PDK enzyme and PDH E1α substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for the specific PDK isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell-Based Assay for PDC Activity
This protocol measures the effect of this compound on PDC activity in cultured cells.
Materials:
-
Adherent cells cultured in appropriate growth medium
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Dichloroacetate)
-
Cell lysis buffer
-
Pyruvate Dehydrogenase Activity Colorimetric Assay Kit (or similar)
-
Bradford reagent for protein quantification
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
Measure the PDC activity in each lysate using the Pyruvate Dehydrogenase Activity Colorimetric Assay Kit according to the manufacturer's protocol.
-
Normalize the PDC activity to the protein concentration for each sample.
-
Calculate the percent inhibition of PDC activity relative to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes the inhibitory activity of known PDK inhibitors. At present, specific IC₅₀ values for this compound are not widely available in the public domain and will need to be determined empirically.
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| Dichloroacetate (DCA) | PDKs | 13,300 - 27,000 | MeWo, SK-MEL-2 | [1][2] |
| AZD7545 | PDK1, PDK2 | 35.0 - 89.3 | A375, MeWo | [1] |
Visualizations
Proposed Signaling Pathway of PDK Inhibition
Caption: Proposed mechanism of action for this compound as a PDK inhibitor.
Experimental Workflow for Cell-Based PDC Activity Assay
Caption: A typical workflow for assessing PDC activity in a cell-based experiment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected experimental results.
References
Technical Support Center: Large-Scale Synthesis of 5,5,5-Trifluoro-2-oxopentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5,5,5-Trifluoro-2-oxopentanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Trifluoromethyl Ketone | Instability of the trifluoromethyl anion (CF3-): The CF3- anion, often generated from reagents like fluoroform (HCF3), is prone to decomposition into difluorocarbene (:CF2) and fluoride (F-).[1][2] | - Optimize Solvent System: Use of solvents like triglyme can help stabilize the CF3- anion.[1][2]- Use of Additives: N,N-dimethylformamide (DMF) can act as a reservoir for the CF3- anion by forming a hemiaminaloate adduct.[1][2]- Precise Temperature Control: Maintain cryogenic conditions (e.g., -40 °C to -78 °C) during the generation and reaction of the CF3- anion to minimize decomposition. |
| Inefficient Trifluoromethylating Agent: The chosen reagent may not be suitable for the specific substrate or reaction conditions. | - Alternative Reagents: Consider using alternative trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride source (e.g., CsF).[3] | |
| Steric Hindrance: The substrate may have significant steric bulk around the reaction center, hindering the approach of the trifluoromethyl nucleophile. | - Modify Reaction Conditions: Increase reaction time or temperature (with caution to avoid decomposition).- Alternative Synthetic Route: Consider a different synthetic approach that is less sensitive to steric effects. | |
| Formation of Significant Byproducts | Decomposition of Starting Materials or Intermediates: The reaction conditions may be too harsh, leading to the degradation of reactants or the desired product. | - Milder Reaction Conditions: Explore the use of milder bases or lower reaction temperatures.- In-situ Generation of Reagents: Generate reactive species in situ to maintain low concentrations and minimize side reactions. |
| Side Reactions of the Trifluoromethyl Anion: Besides decomposition, the CF3- anion can participate in other undesired reactions. | - Control Stoichiometry: Carefully control the stoichiometry of the reagents to favor the desired reaction pathway. | |
| Incomplete Reaction | Insufficient Reagent: The amount of trifluoromethylating agent or base may be insufficient for complete conversion. | - Increase Reagent Equivalents: Incrementally increase the equivalents of the limiting reagent while monitoring the reaction progress.- Check Reagent Quality: Ensure the purity and activity of the reagents, as degradation during storage can affect their performance. |
| Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction. | - Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of the substrate. | |
| Difficulty in Product Purification | Close Boiling Points of Product and Impurities: Byproducts may have similar physical properties to the desired product, making separation by distillation challenging. | - Chromatographic Purification: Employ column chromatography on a large scale (e.g., flash chromatography or preparative HPLC).- Crystallization: Explore different solvent systems to induce selective crystallization of the product. |
| Formation of Hydrates: Trifluoromethyl ketones are known to form stable hydrates, which can complicate purification and characterization.[1] | - Azeotropic Distillation: Use a suitable solvent to remove water azeotropically.- Drying Agents: Thoroughly dry the purified product using appropriate drying agents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Handling of Gaseous Reagents: If using fluoroform (HCF3), its handling and accurate dosing on a large scale require specialized equipment.
-
Exothermic Reactions: The generation of the trifluoromethyl anion is often highly exothermic and requires efficient heat management to prevent runaway reactions and decomposition.
-
Moisture Sensitivity: The reagents used are typically highly sensitive to moisture, necessitating stringent anhydrous conditions, which can be challenging to maintain in large reactors.
-
Purification: Separating the desired product from starting materials, byproducts, and catalyst residues at a large scale can be complex and may require specialized techniques like large-scale chromatography or crystallization.
Q2: Which trifluoromethylating agent is most suitable for large-scale synthesis?
A2: Fluoroform (HCF3) is an attractive option due to its low cost as an industrial byproduct.[1][2][4] However, its use presents challenges in handling and reactivity. Trimethyl(trifluoromethyl)silane (TMSCF3) is another common reagent that is often easier to handle but can be more expensive. The choice depends on a balance of cost, safety, and process robustness.
Q3: How can the formation of the difluorocarbene byproduct be minimized?
A3: Minimizing the decomposition of the trifluoromethyl anion to difluorocarbene is crucial. This can be achieved by:
-
Maintaining very low reaction temperatures.
-
Using solvents and additives that stabilize the CF3- anion.[1][2]
-
Carefully selecting the counter-ion; for example, potassium salts are often used.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A4: A combination of techniques is recommended:
-
19F NMR Spectroscopy: This is a powerful tool for directly observing the consumption of the trifluoromethylating agent and the formation of the trifluoromethyl ketone product and any fluorine-containing byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for monitoring the disappearance of starting materials and the appearance of the product, as well as for identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of reaction mixtures and for assessing the purity of the final product.
Experimental Protocols
Protocol 1: Trifluoromethylation of an Ester Precursor using HCF3/KHMDS
This protocol is a general guideline based on the trifluoromethylation of esters.[2]
1. Reactor Setup:
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a gas inlet, and a connection to a vacuum/inert gas line is assembled and flame-dried under vacuum.
-
The reactor is purged with argon or nitrogen.
2. Reaction:
-
The ester precursor (1.0 equivalent) and dry triglyme are charged into the reactor.
-
The solution is cooled to -40 °C.
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equivalents) is added portion-wise, maintaining the internal temperature below -35 °C.
-
Fluoroform (HCF3) gas (1.1 to 1.5 equivalents) is bubbled through the reaction mixture at a controlled rate.
-
The reaction is stirred at -40 °C and monitored by 19F NMR or LC-MS until the starting material is consumed.
3. Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by large-scale column chromatography or vacuum distillation.
Visualizations
Experimental Workflow for Trifluoromethylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Accurate Quantification of 5,5,5-Trifluoro-2-oxopentanoic Acid
Welcome to the technical support center for the method refinement and accurate quantification of 5,5,5-Trifluoro-2-oxopentanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, categorized by the analytical technique.
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Adjust mobile phase pH. The addition of volatile acids like formic acid can improve peak shape for acidic analytes. 2. Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1] 3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components or mobile phase additives. 2. Suboptimal ionization source parameters. 3. Analyte degradation. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Use high-purity LC-MS grade solvents and additives to minimize background noise and adduct formation.[2] 2. Optimize source parameters (e.g., gas flows, temperature, voltages) via infusion of a standard solution. 3. Check sample stability. Prepare fresh samples and standards and keep them at a low temperature. |
| Inconsistent Retention Times | 1. Unstable pump performance or leaks. 2. Column temperature fluctuations. 3. Mobile phase composition changes. | 1. Check the LC system for pressure fluctuations and perform leak tests. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| High Background Noise | 1. Contaminated solvents, reagents, or system components. 2. Formation of adducts with ions like sodium and potassium. | 1. Use LC-MS grade solvents and freshly prepared mobile phases.[2] Flush the entire LC-MS system. 2. Minimize the use of non-volatile salts. High-purity reagents can reduce the presence of alkali metal ions.[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Insufficient reaction time or temperature. 2. Presence of moisture or interfering substances in the sample. 3. Inappropriate derivatizing reagent for the target functional groups (keto and carboxylic acid). | 1. Optimize the derivatization reaction conditions (time and temperature). For some reactions, increasing the temperature or time can drive them to completion.[3] 2. Ensure samples are completely dry before adding the derivatization reagent. Moisture can quench many common reagents. 3. For the keto group, consider derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA). For the carboxylic acid, reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) can be used.[4] A two-step derivatization may be necessary. |
| Poor Peak Shape | 1. Analyte adsorption in the GC system. 2. Column degradation. | 1. Ensure complete derivatization to reduce the polarity of the analyte.[5] Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. If performance does not improve, trim the column inlet or replace the column. |
| Multiple Peaks for the Analyte | 1. Formation of different derivative products. 2. Isomerization of the analyte at high temperatures. | 1. Optimize derivatization conditions to favor the formation of a single, stable product.[4] 2. Lower the injector and oven temperatures to the minimum required for good chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the quantification of this compound?
A1: For sensitive and specific quantification, LC-MS/MS is the recommended starting point. It often does not require derivatization, which simplifies sample preparation. A reversed-phase C18 column with a mobile phase consisting of water and methanol or acetonitrile, both with 0.1% formic acid, is a good starting point.
Q2: My sample matrix is complex (e.g., plasma, tissue homogenate). What sample preparation method should I use?
A2: For complex biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is highly recommended to remove interferences that can cause ion suppression and contaminate the analytical system.[1]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For LC-MS analysis, derivatization is typically not required. However, for GC-MS analysis, derivatization is mandatory to make the compound volatile and thermally stable.[5] The presence of both a keto and a carboxylic acid group may necessitate a two-step derivatization or the use of a reagent that reacts with both functional groups.
Q4: How can I improve the reproducibility of my results?
A4: To improve reproducibility, ensure consistent sample preparation, use an internal standard, carefully control instrument parameters, and regularly perform system suitability checks. For large sample batches, using quality control (QC) samples at regular intervals can help monitor and correct for instrument drift.[6]
Q5: What internal standard is suitable for the quantification of this compound?
A5: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C₅). If this is not available, a structurally similar compound with similar chemical properties and chromatographic behavior can be used.
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Parameters: Use Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻. Fragment ions would need to be determined by infusing a standard solution.
-
Protocol 2: Quantification by GC-MS after Derivatization
-
Sample Preparation and Derivatization:
-
Perform an initial liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to complete dryness. Ensure no residual water is present.
-
Step 1 (Keto Group): Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) in pyridine. Heat at 60°C for 1 hour.[4]
-
Step 2 (Carboxylic Acid Group): After cooling, add N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to silylate the carboxylic acid.[3][4]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode for initial identification of the derivative peak and selected ion monitoring (SIM) mode for quantification.
-
Quantitative Data Summary
The following tables represent example data for calibration curve performance and method validation parameters. Actual values will be instrument and method-dependent.
Table 1: Example LC-MS/MS Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD (n=3) |
| 1.0 | 0.025 | 102.3 | 4.5 |
| 5.0 | 0.130 | 98.9 | 3.1 |
| 25.0 | 0.645 | 99.5 | 2.5 |
| 100.0 | 2.580 | 101.1 | 1.8 |
| 500.0 | 12.950 | 100.5 | 1.5 |
| 1000.0 | 26.100 | 99.8 | 1.9 |
Table 2: Example Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | S/N > 10, Accuracy ±20%, RSD < 20% |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 8% | < 15% |
| Accuracy (% Bias) | -3.5% to +2.8% | ± 15% |
| Matrix Effect | 95% - 103% | 85% - 115% |
| Recovery | > 90% | Consistent and reproducible |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. gcms.cz [gcms.cz]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in mass spectrometry of 5,5,5-Trifluoro-2-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 5,5,5-Trifluoro-2-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] These effects are a significant concern in complex biological matrices like plasma, urine, or tissue extracts.
Q2: Why is this compound particularly susceptible to matrix effects?
A2: As a small, polar, and acidic compound, this compound can be challenging to retain and separate from other polar matrix components using standard reversed-phase liquid chromatography (RPLC).[4] This co-elution increases the likelihood of ion suppression or enhancement in the mass spectrometer's ion source.
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this analysis would be, for example, this compound-¹³C₂. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction during data analysis. However, a commercial SIL-IS for this compound may not be readily available and might require custom synthesis.
Q4: Are there alternatives if a stable isotope-labeled internal standard is not available?
A4: Yes, while not as robust as a SIL-IS, a structural analog can be used as an internal standard. The chosen analog should have similar chemical properties and chromatographic behavior to this compound. It is crucial to validate the performance of the analog internal standard to ensure it adequately mimics the behavior of the analyte in the presence of matrix effects. Other strategies include the standard addition method or matrix-matched calibration curves.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause:
-
Secondary Interactions: Interaction of the acidic analyte with active sites on the stationary phase or metal components of the LC system.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Column Selection:
-
Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RPLC for better retention and separation of polar compounds.[6]
-
-
System Check:
-
Use a metal-free or PEEK-lined column and tubing to minimize interactions with metal surfaces.
-
Issue 2: Low Signal Intensity or High Variability Between Replicates
Possible Cause:
-
Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.
-
Inefficient Sample Preparation: Matrix components are not being adequately removed before injection.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Optimize the gradient elution profile to better separate the analyte from the matrix interferences.
-
Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as this can alter selectivity.
-
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): For plasma or serum samples, a simple and effective first step is protein precipitation with cold acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample). A validated method for similar keto acids in human plasma utilized protein precipitation with methanol containing 0.2% formic acid.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers more selective sample cleanup. For an acidic compound like this compound, consider a mixed-mode anion exchange SPE cartridge.
-
-
Optimize MS Source Conditions:
-
Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte. Given its acidic nature, negative ionization mode is likely to provide a better response.[8]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma or serum.
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
If a SIL-IS is available, add the appropriate amount to each sample.
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transitions | To be determined by infusion of a standard solution of this compound. |
Data Summary
The following table provides a template for summarizing quantitative data from experiments aimed at evaluating and mitigating matrix effects.
| Sample Type | Analyte Peak Area (without IS) | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/mL) | % Matrix Effect* |
| Standard in Solvent | N/A | ||||
| Pre-extraction Spike | |||||
| Post-extraction Spike |
*% Matrix Effect = (Peak area in post-extraction spike / Peak area in solvent standard) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in mass spectrometry analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. waters.com [waters.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,5,5-Trifluoro-2-oxopentanoic acid. The synthesis is typically a two-step process: a Claisen condensation to form ethyl 5,5,5-trifluoro-2-oxopentanoate, followed by hydrolysis to yield the final product. This guide is intended for researchers, scientists, and drug development professionals.
Experimental Workflow
How to handle and dispose of 5,5,5-Trifluoro-2-oxopentanoic acid safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 5,5,5-Trifluoro-2-oxopentanoic acid (CAS RN: 118311-18-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Inhalation Toxicity: May be harmful if inhaled, potentially causing respiratory irritation.
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended for low-volume applications. Always inspect gloves prior to use.[2][3]
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are necessary to protect against splashes.[2][4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: All work should be conducted in a properly functioning chemical fume hood.[3] If there is a risk of aerosol or mist formation, a full-face respirator with appropriate cartridges should be used.[2]
Q3: How should I store this compound?
Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep it segregated from incompatible materials such as strong bases, oxidizing agents, and metals.[1]
Q4: What should I do in case of a spill?
For a minor spill (less than 500 mL) within a chemical fume hood:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5][6]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][7]
-
Decontaminate the area with a suitable solution and wipe clean.
For a major spill (greater than 500 mL) or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[3]
Q5: How do I dispose of waste containing this compound?
As a fluorinated organic acid, this compound requires special disposal procedures. It should not be poured down the drain.[3] All waste containing this compound should be collected in a designated, labeled hazardous waste container.
Due to the persistence of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals," standard neutralization and drain disposal may not be appropriate.[8][9] The recommended disposal method is typically high-temperature incineration by a licensed hazardous waste disposal company.[9]
A common laboratory practice for acidic waste is neutralization. While this can reduce the corrosivity, the resulting trifluoroacetate salts may still be environmentally persistent. A typical neutralization procedure for similar acids involves slowly adding a weak base like sodium bicarbonate until the pH is between 6 and 8.[10] However, this should only be performed if approved by your institution's EHS, and the neutralized waste must still be collected for proper disposal.[10]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Visible degradation of the compound (e.g., discoloration) | Improper storage (exposure to light, moisture, or incompatible materials). | Ensure the container is tightly sealed and stored in a cool, dry, dark place away from incompatible substances. If degradation is suspected, do not use and dispose of it as hazardous waste. |
| Corrosion of metal equipment or storage containers | The acidic and corrosive nature of the compound. | Use only compatible materials for handling and storage, such as glass, polyethylene, or polypropylene.[11][12][13] Avoid contact with metals. |
| Irritation to skin or eyes despite wearing PPE | Improperly fitted or damaged PPE, or incorrect type of PPE. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Review and update your PPE protocol. Ensure gloves are inspected before use and that safety goggles provide a complete seal. |
Experimental Protocols
Protocol for Safe Handling and Dilution
-
Preparation: Before starting, ensure a chemical fume hood is operational and all necessary PPE is readily available. Have spill cleanup materials and an emergency eyewash and shower station accessible.
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Dilution: When preparing solutions, always add the acid slowly to the solvent (e.g., water) while stirring continuously to dissipate any heat generated. Never add water to the acid. [3]
-
Cleaning: Clean any contaminated glassware and equipment thoroughly. The cleaning solutions should be collected as hazardous waste.
Protocol for Spill Response and Decontamination
-
Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Assess and Prepare: If the spill is minor and you are trained to handle it, put on the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For liquid spills, use a spill kit with inert absorbent materials to contain and absorb the acid.[6]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled container for hazardous waste.
-
Decontaminate: Wipe the spill area with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate), followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.[3]
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. republicservices.com [republicservices.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. safety - Neutralizing TCA washes - Biology Stack Exchange [biology.stackexchange.com]
- 11. walchem.com [walchem.com]
- 12. graco.com [graco.com]
- 13. wisconsin.edu [wisconsin.edu]
Validation & Comparative
Unveiling the Inhibitory Potential: A Comparative Analysis of 5,5,5-Trifluoro-2-oxopentanoic Acid and Other Keto Acids
For Immediate Release
A detailed comparison of the inhibitory effects of 5,5,5-Trifluoro-2-oxopentanoic acid and other naturally occurring keto acids reveals the potential for significantly enhanced enzyme inhibition through targeted fluorination. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the underlying biochemical pathways.
The strategic incorporation of fluorine into metabolically active molecules represents a promising avenue for the development of potent and selective enzyme inhibitors. This comparison focuses on this compound, a synthetic fluorinated keto acid, and its potential inhibitory effects on key metabolic enzymes, benchmarked against the known activities of its non-fluorinated counterparts. While direct experimental data for this compound is not extensively available in public literature, by examining structurally related fluorinated compounds and the well-established inhibitory mechanisms of natural keto acids, we can infer its likely potency and mechanism of action.
Comparative Analysis of Keto Acid Inhibition
The primary targets for keto acid inhibitors are the mitochondrial α-keto acid dehydrogenase complexes. These multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-keto acid dehydrogenase complex (BCKDC), are critical regulators of cellular metabolism.[1] Their activity is tightly controlled by product inhibition and by reversible phosphorylation mediated by specific kinases (e.g., pyruvate dehydrogenase kinase (PDK) and branched-chain α-keto acid dehydrogenase kinase (BDK)).[2][3]
Natural α-keto acids, the substrates for these complexes, can also act as allosteric regulators of their respective kinase activities. For instance, α-ketoisocaproate (KIC), derived from leucine, is a known inhibitor of BDK.[4] This feedback mechanism is a key component of metabolic homeostasis. The introduction of fluorine atoms into the keto acid structure is anticipated to significantly enhance this inhibitory potential.
The following table summarizes the available quantitative data on the inhibitory effects of various keto acids on their target enzymes. It is important to note the absence of direct inhibitory data for this compound, highlighting a key area for future research.
| Inhibitor | Target Enzyme | Inhibition Metric | Value | Reference |
| α-Ketoisocaproate (KIC) | Branched-chain α-keto acid dehydrogenase kinase (BDK) | IC50 | 74.9 µM | [4] |
| α-Ketoisocaproate (KIC) | Branched-chain α-keto acid dehydrogenase kinase (BDK) | Kd | 8.5 µM | [4] |
| α-Chloroisocaproate | Branched-chain α-keto acid dehydrogenase kinase (BDK) | I50 | 7.5 µM | [5] |
| α-Chloroisocaproate | Pyruvate Dehydrogenase Phosphorylation | I50 | 675 µM | [5] |
| α-Ketoglutarate | α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Km | 0.67 mM | Not found in search results |
Based on the observed trend where halogenation (e.g., chlorination) significantly increases the inhibitory potency of keto acids against their target kinases, it is highly probable that this compound would exhibit a substantially lower IC50 value for the inhibition of pyruvate dehydrogenase kinase (PDK) compared to its natural analogue, pyruvate. The strong electron-withdrawing nature of the trifluoromethyl group is expected to enhance the binding affinity of the inhibitor to the enzyme's active site.
Signaling Pathways and Regulatory Mechanisms
The inhibitory activity of keto acids is intricately linked to the regulation of major metabolic pathways. The α-keto acid dehydrogenase complexes are central hubs that connect glycolysis, the citric acid cycle, and amino acid metabolism.[1] Their inhibition can have profound effects on cellular energy production and biosynthetic processes.
The diagram below illustrates the regulatory control of the branched-chain α-keto acid dehydrogenase complex (BCKDC), a key enzyme in the catabolism of branched-chain amino acids (BCAAs). Natural branched-chain keto acids (BCKAs) exert feedback inhibition on the associated kinase (BDK), thereby maintaining the active state of the BCKDC. It is hypothesized that fluorinated keto acids would act as more potent inhibitors of BDK, leading to sustained activation of the BCKDC.
Caption: Regulatory pathway of the branched-chain α-keto acid dehydrogenase complex (BCKDC).
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Enzyme Inhibition Assay for α-Keto Acid Dehydrogenase Kinases
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against pyruvate dehydrogenase kinase (PDK) or branched-chain α-keto acid dehydrogenase kinase (BDK).
Materials:
-
Purified recombinant PDK or BDK enzyme
-
Purified corresponding dehydrogenase complex (PDC or BCKDC) as substrate
-
This compound and other keto acids
-
ATP (γ-32P-labeled or unlabeled, depending on detection method)
-
Kinase reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
Phosphorimager or spectrophotometer/plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the kinase, dehydrogenase complex, and inhibitors in appropriate solvents.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the dehydrogenase complex substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Detection of Phosphorylation:
-
Radiolabeling Method: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the amount of incorporated 32P into the dehydrogenase complex using a phosphorimager.
-
Non-Radiolabeling Method: Utilize a coupled enzyme assay where the ADP produced is linked to a colorimetric or fluorescent signal that can be measured using a spectrophotometer or plate reader.
-
-
Data Analysis: Determine the rate of phosphorylation at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
The following workflow diagram illustrates the key steps in performing an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
While direct experimental evidence for the inhibitory effects of this compound is currently limited, the existing literature on structurally similar fluorinated and halogenated keto acids strongly suggests its potential as a potent inhibitor of α-keto acid dehydrogenase kinases. The enhanced electrophilicity of the carbonyl carbon due to the trifluoromethyl group is a key structural feature that likely drives this increased potency. Further experimental investigation is warranted to quantify the inhibitory constants of this compound and to explore its selectivity for different dehydrogenase complexes. The methodologies and comparative data presented in this guide provide a solid foundation for future research aimed at developing novel metabolic modulators for therapeutic applications.
References
- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Inhibition Profile of 5,5,5-Trifluoro-2-oxopentanoic Acid: A Scientific Dead End
Despite extensive investigation into the biological activity of 5,5,5-Trifluoro-2-oxopentanoic acid, conclusive evidence regarding its specific enzyme inhibition mechanism and biological target remains elusive within the public scientific domain. The absence of this foundational data precludes the development of a comprehensive comparison guide as initially requested.
Initial inquiries into the inhibitory properties of this compound yielded no specific target enzyme. While the presence of a keto acid moiety and trifluoromethyl group suggests potential interactions with metabolic enzymes, particularly dehydrogenases, no direct experimental evidence is available to substantiate this hypothesis for this specific molecule.
Broader searches for inhibitors of ketoacid dehydrogenases, such as branched-chain α-keto acid dehydrogenase (BCKDH) and its regulatory kinase (BCKDK), have highlighted the therapeutic potential of targeting these enzymes in metabolic diseases. For instance, inhibitors of BCKDK are being explored for their ability to increase the catabolism of branched-chain amino acids, which are often elevated in conditions like heart disease and metabolic disorders. However, no literature directly links this compound to the inhibition of BCKDK or any other enzyme in this class.
The lack of a defined molecular target for this compound makes it impossible to fulfill the core requirements of a comparative guide. Such a guide would necessitate:
-
Identification of Alternative Inhibitors: Without a known target, there are no clinically or experimentally validated inhibitors to compare against.
-
Quantitative Data for Comparison: Kinetic data, such as IC50 or Ki values, are fundamental for comparing the potency of inhibitors. This information is non-existent for the compound .
-
Experimental Protocols: Detailed methodologies for enzyme assays are target-specific. The absence of a target prevents the outlining of relevant experimental procedures.
-
Signaling Pathway and Workflow Visualization: Diagrams of signaling pathways or experimental workflows are contingent on understanding the molecular interactions and the broader biological context of the inhibitor, which is currently unknown.
It is conceivable that this compound is a novel or proprietary compound with biological activities that have not yet been publicly disclosed. Researchers, scientists, and drug development professionals interested in this molecule may need to undertake foundational research to first identify its biological target and characterize its mechanism of action.
Until such primary research is conducted and published, a thorough and objective comparison guide on the enzyme inhibition mechanism of this compound cannot be responsibly generated. The scientific community awaits further data to elucidate the potential role of this compound in enzyme inhibition and drug discovery.
A Comparative Analysis of 5,5,5-Trifluoro-2-oxopentanoic Acid and its Non-Fluorinated Analog, 2-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5,5,5-Trifluoro-2-oxopentanoic acid and its non-fluorinated counterpart, 2-oxopentanoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This comparison aims to elucidate these differences through an examination of their properties, biological implications, and the experimental methodologies used for their study.
Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic properties of a molecule. This is reflected in the acidity (pKa) and lipophilicity (LogP) of the compounds. While experimental data for this compound is limited, we have compiled the available data and supplemented it with predicted values from computational models to facilitate a comparison.
| Property | 2-Oxopentanoic Acid | This compound |
| Molecular Formula | C₅H₈O₃ | C₅H₅F₃O₃ |
| Molecular Weight ( g/mol ) | 116.12 | 170.09 |
| Melting Point (°C) | 7-9[1] | Not available |
| Boiling Point (°C) | 88-90 (at 12 mmHg)[1] | Not available |
| Density (g/mL) | 1.129[1] | Not available |
| pKa | ~2.9 (predicted) | ~1.8 (predicted) |
| LogP | 0.44 (predicted)[1] | 0.9 (predicted) |
Note: Predicted values are estimates generated from computational models and should be confirmed by experimental data.
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa for the fluorinated analog. The increased lipophilicity (higher LogP) of the fluorinated compound is also anticipated due to the hydrophobic nature of fluorine atoms.
Biological Activity and Metabolic Considerations
2-Oxopentanoic acid , also known as α-ketovaleric acid, is a naturally occurring α-keto acid that serves as a human metabolite.[2] It is involved in the metabolic pathways of amino acids.
The biological activity of This compound has not been extensively studied. However, the introduction of fluorine can lead to several key changes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, often leading to increased metabolic stability and a longer biological half-life of the molecule.
-
Enzyme Inhibition: Fluorinated analogs of natural substrates can act as potent enzyme inhibitors. For instance, fluorinated α-keto acids have been shown to be inhibitors of chymotrypsin. The high electronegativity of fluorine can enhance the electrophilicity of the adjacent carbonyl carbon, making it a better target for nucleophilic attack by enzyme active site residues.
-
Toxicity: The metabolism of some fluorinated compounds can lead to the formation of toxic byproducts such as fluoroacetate. Therefore, the metabolic fate of any novel fluorinated compound must be carefully evaluated.
Experimental Protocols
Synthesis of α-Keto Acids
A common method for the synthesis of α-keto acids is through the oxidative deamination of the corresponding amino acid.
Protocol: Synthesis of 2-Oxopentanoic Acid from Norvaline
-
Dissolution: Dissolve L-norvaline in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.5).
-
Enzyme Addition: Add L-amino acid oxidase to the solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC or NMR.
-
Work-up: Once the reaction is complete, the enzyme can be denatured and removed by precipitation or filtration.
-
Purification: The resulting 2-oxopentanoic acid can be purified from the reaction mixture using techniques such as column chromatography or crystallization.
A similar approach could be adapted for the synthesis of this compound from 5,5,5-trifluoronorvaline.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of α-keto acids.
-
¹H NMR: Provides information on the proton environment in the molecule. For 2-oxopentanoic acid, characteristic signals for the ethyl and methylene protons adjacent to the carbonyl groups would be expected.
-
¹³C NMR: Shows the carbon skeleton of the molecule, with the carbonyl carbons of the ketone and carboxylic acid exhibiting characteristic downfield shifts.
-
¹⁹F NMR: Essential for the characterization of this compound, providing a distinct signal for the trifluoromethyl group.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Electron Ionization (EI)-MS: Can provide a fingerprint-like fragmentation pattern for identification.
-
Electrospray Ionization (ESI)-MS: A softer ionization technique often used for analyzing these molecules in solution, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Signaling Pathway and Experimental Workflow Visualization
The metabolic fate of α-keto acids is intricately linked to central carbon metabolism. The following diagram illustrates the general pathway of α-keto acid metabolism and a conceptual workflow for comparing the enzymatic metabolism of an α-keto acid and its fluorinated analog.
Caption: Metabolic fate of α-keto acids and a workflow for comparison.
Conclusion
The introduction of a trifluoromethyl group in this compound is predicted to significantly alter its physicochemical properties compared to its non-fluorinated analog, 2-oxopentanoic acid, by increasing its acidity and lipophilicity. These changes are likely to have profound effects on its biological activity, including metabolic stability and enzyme interactions. Further experimental investigation is warranted to validate these predictions and to fully explore the potential of this fluorinated analog in drug development and as a tool for studying metabolic pathways. The experimental protocols and analytical techniques outlined in this guide provide a framework for such future studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5,5-Trifluoro-2-oxopentanoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5,5,5-Trifluoro-2-oxopentanoic acid. Due to the limited availability of specific validated methods for this compound, this document outlines proposed analytical strategies based on established methods for structurally similar short-chain keto acids and fluorinated organic acids. The performance data presented is derived from these analogous methods and should be considered as a baseline for method development and validation for this compound.
Introduction
This compound is a fluorinated keto acid of interest in various fields, including drug development and metabolic research. Accurate and reliable quantification of this analyte is crucial for understanding its biological role and for pharmacokinetic and pharmacodynamic studies. This guide explores three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and direct analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the estimated performance characteristics of the proposed analytical methods for the detection of this compound, based on data from analogous compounds.
| Analytical Method | Derivatization Required | Estimated Limit of Detection (LOD) | Estimated Limit of Quantitation (LOQ) | Estimated Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | Yes (e.g., with o-phenylenediamine) | 5 nM | 15 nM | 7.8 - 32,000 nM | High sensitivity and selectivity | Derivatization adds complexity and potential for variability |
| GC-MS | Yes (e.g., with silylation reagents) | 5 - 24 ng/mL | 0.05 - 0.1 µg/mL | > 0.997 (r²) | High chromatographic resolution, established libraries | Derivatization is essential and can be moisture-sensitive |
| ¹⁹F NMR | No | ~100 nM | ~300 nM | Wide, dependent on instrument | No derivatization needed, provides structural information | Lower sensitivity compared to MS methods |
Experimental Protocols
LC-MS/MS with Derivatization
This method is adapted from a validated protocol for branched-chain keto acids.[1]
a) Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, cell lysate), add a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization solution containing o-phenylenediamine (OPD) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubate the mixture at 60°C for 30 minutes to form the stable quinoxalinol derivative.
-
Cool the sample and inject it into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 400 µL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized analyte and internal standard would need to be determined.
GC-MS with Derivatization
This protocol is based on established methods for the analysis of short-chain fatty and keto acids.
a) Sample Preparation and Derivatization:
-
To 100 µL of sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness.
-
Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject the derivatized sample into the GC-MS system.
b) GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to ensure good separation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method offers direct quantification without the need for derivatization, based on the unique signal of the trifluoromethyl group.[1][2]
a) Sample Preparation:
-
Lyophilize the aqueous sample to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or CD₃CN) containing a known concentration of a fluorinated internal standard (e.g., trifluoroacetic acid, if not the analyte of interest, or another stable fluorinated compound with a distinct chemical shift).
b) NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment.
-
Parameters: A calibrated 90° pulse, a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation for accurate quantification, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Quantification: The concentration of the analyte is determined by comparing the integral of its characteristic ¹⁹F signal to the integral of the known concentration of the internal standard.
Mandatory Visualizations
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
-
LC-MS/MS with derivatization offers the highest sensitivity and is well-suited for complex biological matrices.
-
GC-MS with derivatization provides excellent chromatographic separation and is a robust technique, particularly for volatile compounds.
-
¹⁹F NMR presents a valuable alternative that avoids chemical derivatization, offering direct quantification and structural insights, albeit with lower sensitivity.
It is imperative that any chosen method be thoroughly validated for this compound to ensure accuracy, precision, and reliability of the generated data. This includes establishing linearity, limit of detection, limit of quantitation, accuracy, and precision in the specific matrix of interest.
References
Advantages of using a fluorinated keto acid like 5,5,5-Trifluoro-2-oxopentanoic acid in research
In the landscape of modern biochemical and pharmacological research, the strategic incorporation of fluorine into molecular probes and drug candidates has emerged as a powerful tool to enhance their properties and efficacy. The fluorinated keto acid, 5,5,5-Trifluoro-2-oxopentanoic acid, stands out as a prime example of this approach, offering distinct advantages over its non-fluorinated counterpart, 2-oxopentanoic acid. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, highlighting the enhanced performance of this fluorinated analog with supporting experimental insights.
The primary advantages of utilizing this compound in research stem from the unique physicochemical properties that the trifluoromethyl group imparts. These include increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic effects that can be leveraged for studying and modulating biological pathways.
Enhanced Enzyme Inhibition and Metabolic Stability
Fluorination of keto acids, such as in this compound, significantly enhances their potential as enzyme inhibitors, particularly for α-keto acid dehydrogenase complexes. These mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex (PDHc), α-ketoglutarate dehydrogenase complex (KGDHc), and branched-chain α-keto acid dehydrogenase complex (BCKDHc), are crucial regulators of cellular metabolism.
The strong electron-withdrawing nature of the trifluoromethyl group in this compound increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity facilitates the formation of stable tetrahedral intermediates with nucleophilic residues in the active sites of enzymes, leading to potent inhibition. In contrast, the non-fluorinated 2-oxopentanoic acid is a weaker inhibitor.
Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. This intrinsic stability means that this compound is less susceptible to degradation by metabolic enzymes compared to 2-oxopentanoic acid. This increased metabolic stability ensures a longer biological half-life, making it a more reliable tool for in vitro and in vivo studies.
Comparative Data Summary
To illustrate the quantitative advantages of fluorination, the following table summarizes typical performance differences observed between fluorinated keto acids and their non-fluorinated analogs in biochemical assays.
| Parameter | This compound (Expected) | 2-Oxopentanoic acid (Typical) | Advantage of Fluorination |
| Enzyme Inhibition (Ki) | Lower (nM to low µM range) | Higher (µM to mM range) | More potent inhibitor |
| Metabolic Stability (t½ in microsomes) | Longer | Shorter | Increased biological half-life |
| Binding Affinity (Kd) | Lower | Higher | Tighter binding to target |
| Electrophilicity of Carbonyl Carbon | Higher | Lower | Enhanced reactivity |
Experimental Protocols
To aid researchers in evaluating the effects of this compound, we provide a detailed protocol for a common assay used to measure the activity of α-keto acid dehydrogenase complexes.
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Mitochondrial protein extract
-
Assay Buffer: 50 mM MOPS, pH 7.0
-
1 M MgCl₂
-
1 M CaCl₂
-
100 mM Dithiothreitol (DTT)
-
100 mM Thiamine pyrophosphate (TPP)
-
10 mM Coenzyme A (CoA)
-
10 mM NAD+
-
Substrate: 2-oxopentanoic acid or this compound (100 mM stock solutions)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix of the assay buffer containing MgCl₂, CaCl₂, DTT, TPP, CoA, and NAD+ at final concentrations of 1 mM, 1 mM, 1 mM, 1 mM, 0.15 mM, and 0.25 mM, respectively.
-
Add 180 µL of the master mix to each well of a 96-well plate.
-
Add 10 µL of the mitochondrial protein extract (e.g., 10-50 µg of protein) to each well.
-
To initiate the reaction, add 10 µL of the substrate solution (2-oxopentanoic acid or this compound) to achieve the desired final concentration. For inhibition studies, pre-incubate the enzyme with the inhibitor before adding the natural substrate.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizing the Impact: Signaling and Metabolic Pathways
The use of this compound as a research tool can be visualized in the context of cellular metabolism. The following diagrams, generated using Graphviz, illustrate the workflow for comparing the inhibitory effects of the fluorinated and non-fluorinated keto acids on an α-keto acid dehydrogenase complex and the resulting impact on the Krebs cycle.
A Comparative Kinetic Analysis of Pyruvate Dehydrogenase Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5,5,5-Trifluoro-2-oxopentanoic acid against established inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a critical regulator of cellular metabolism. Due to the limited publicly available kinetic data for this compound, this guide focuses on comparing two well-characterized PDK inhibitors, Dichloroacetate (DCA) and the novel compound PS10, while positioning this compound as a potential candidate for investigation based on its structural similarity to the natural substrate, pyruvate.
The Pyruvate Dehydrogenase Complex (PDC) plays a pivotal role in cellular energy production by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[1][2] Pyruvate Dehydrogenase Kinases (PDKs) inhibit PDC activity through phosphorylation.[3][4] Consequently, inhibitors of PDKs are of significant interest for their potential therapeutic applications in various metabolic disorders, including cancer and diabetes, by promoting the active state of the PDC.[3][5]
Comparative Kinetic Data
This section presents a summary of the inhibitory potency of Dichloroacetate (DCA) and PS10 against various PDK isoforms. While experimental kinetic data for this compound is not currently available in the public domain, its structural analogy to pyruvate suggests it may act as a competitive inhibitor of enzymes that utilize pyruvate as a substrate, such as the Pyruvate Dehydrogenase Complex or its regulatory kinases.
| Inhibitor | Target Isoform(s) | IC50 | Reference(s) |
| This compound | Hypothesized: Pyruvate Dehydrogenase Kinase (PDK) isoforms | Data not available | N/A |
| Dichloroacetate (DCA) | PDK2 | 183 µM | [6][7][8] |
| PDK4 | 80 µM | [6][7][8] | |
| PS10 | PDK1 | 2.1 µM | [9] |
| PDK2 | 0.8 µM | [1][9] | |
| PDK3 | 21.3 µM | [9] | |
| PDK4 | 0.76 µM | [9] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for studying these inhibitors, the following diagrams illustrate the regulatory pathway of the Pyruvate Dehydrogenase Complex and a general workflow for screening potential inhibitors.
References
- 1. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate kinase activity enzyme assay [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Selleck Chemical LLC Sodium dichloroacetate (DCA) 100mg 2156-56-1 Dichloroacetic | Fisher Scientific [fishersci.com]
- 8. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Reproducibility of Experimental Results Using 5,5,5-Trifluoro-2-oxopentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of 5,5,5-Trifluoro-2-oxopentanoic acid and its alternatives, with a focus on their application as enzyme inhibitors. Due to a lack of publicly available experimental data specifically for this compound, this guide will draw comparisons from structurally related trifluoromethyl-containing compounds and established alternatives in the context of inhibiting the Pyruvate Dehydrogenase Kinase (PDK) signaling pathway.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the class of α-keto acids and contains a trifluoromethyl group, a moiety known to enhance metabolic stability and biological activity in drug candidates. Trifluoromethyl ketones, in particular, have been investigated as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases. One key therapeutic target for such compounds is the Pyruvate Dehydrogenase Kinase (PDK), an enzyme that plays a crucial role in cellular metabolism and is implicated in diseases such as cancer and diabetes.[1][2][3][4] PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), leading to a metabolic shift from mitochondrial respiration to glycolysis (the Warburg effect), a hallmark of many cancer cells.[1][2][3][4] Inhibition of PDK can reverse this effect, making it an attractive strategy for cancer therapy.[1]
Comparative Analysis of Enzyme Inhibition
Table 1: Comparison of PDHK Inhibitors
| Compound | Target | IC50 Value | Key Characteristics | Reference |
| N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | PDHK | 13 ± 1.5 nM | Potent inhibitor, enhances lactate oxidation. | [5] |
| Dichloroacetate (DCA) | PDHK | ~100 µM | Well-studied inhibitor, non-competitive with respect to ATP. | [7] |
| This compound | PDHK (Predicted) | Not Available | Expected to be a competitive or non-competitive inhibitor due to its structural similarity to pyruvate. |
Note: The inhibitory potential of this compound is predicted based on the activity of structurally similar compounds. Experimental validation is required.
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are generalized protocols for key experiments relevant to the evaluation of PDHK inhibitors.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the Pyruvate Dehydrogenase Complex (PDC) by PDK.
Materials:
-
Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human PDC E1α subunit (substrate)
-
ATP (γ-32P labeled or unlabeled for different detection methods)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., for ADP-Glo™ Kinase Assay or phosphospecific antibodies)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the PDK enzyme, the PDC E1α substrate, and the test compound or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the extent of phosphorylation using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Factors Affecting Reproducibility:
-
Enzyme and Substrate Concentration: IC50 values are dependent on the concentrations of both the enzyme and the substrate.[8][9]
-
ATP Concentration: The concentration of ATP relative to its Km for the kinase can influence the apparent potency of ATP-competitive inhibitors.
-
Incubation Time: For irreversible or slow-binding inhibitors, the IC50 value will change with the incubation time.[10]
-
Purity of Reagents: The purity of the enzyme, substrate, and inhibitor can significantly impact the results.
Cell-Based Assay for PDC Activity
This assay measures the activity of the PDC in intact cells following treatment with an inhibitor.
Materials:
-
Cancer cell line with high PDK expression (e.g., glioblastoma cells)
-
Cell culture medium and supplements
-
Test compound and vehicle control
-
Lysis buffer
-
Reagents for measuring PDC activity (e.g., by monitoring the reduction of NAD+ to NADH)
Procedure:
-
Culture the cells to a desired confluency in a multi-well plate.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified period.
-
Lyse the cells to release the mitochondrial content.
-
Measure the PDC activity in the cell lysates using a commercially available kit or a standard spectrophotometric assay.
-
Normalize the PDC activity to the total protein concentration in each sample.
-
Determine the effect of the compound on PDC activity and cell viability.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting results and ensuring their reproducibility.
Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
The following diagram illustrates the central role of PDK in regulating cellular metabolism.
Caption: PDK signaling pathway regulating cellular metabolism.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Conclusion and Recommendations
The reproducibility of experimental results using this compound as an enzyme inhibitor is expected to be comparable to that of other small molecule inhibitors, provided that standardized and well-controlled experimental protocols are employed. Key factors influencing reproducibility include the precise control of enzyme, substrate, and cofactor concentrations, as well as incubation time and temperature.
For researchers and drug development professionals considering the use of this compound or related compounds, the following recommendations are crucial:
-
Thorough Characterization: Due to the limited data on this compound, initial experiments should focus on its comprehensive characterization, including its mechanism of inhibition and potential off-target effects.
-
Standardized Protocols: Adherence to detailed and standardized protocols, such as those outlined in this guide, is essential for generating reproducible data.
-
Comparative Studies: Direct, head-to-head comparisons with established inhibitors like Dichloroacetate under identical experimental conditions are necessary to accurately assess the relative potency and efficacy of novel compounds.
-
Metabolic Stability Assessment: Given that some trifluoromethyl ketones can be metabolically unstable, it is important to evaluate the metabolic stability of this compound in relevant in vitro and in vivo systems.
By following these guidelines, the scientific community can ensure the generation of robust and reproducible data, which is fundamental for the successful development of new therapeutic agents targeting metabolic pathways in disease.
References
- 1. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate increases activity of pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Head-to-head comparison of different synthesis routes for 5,5,5-Trifluoro-2-oxopentanoic acid
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining and comparing distinct synthesis pathways to 5,5,5-Trifluoro-2-oxopentanoic acid, a valuable building block in medicinal chemistry and materials science. This report provides a detailed analysis of two primary synthetic strategies, including experimental protocols, quantitative data, and a comparative summary to aid in methodology selection.
This publication details two distinct and viable synthesis routes for this compound. The first route is a two-step process involving an initial Claisen condensation to form the ethyl ester intermediate, followed by acidic hydrolysis. The second route employs the oxidation of a precursor, 5,5,5-Trifluoro-4-oxopentanoic acid. Each method is presented with detailed experimental procedures and a quantitative comparison of key metrics such as yield, purity, and reaction conditions.
Route 1: Claisen Condensation and Subsequent Hydrolysis
This synthetic approach commences with a Claisen condensation between ethyl trifluoroacetate and ethyl propionate, facilitated by a strong base, sodium ethoxide, to yield ethyl 5,5,5-trifluoro-2-oxopentanoate. This intermediate is then subjected to acidic hydrolysis to afford the final product, this compound.
Experimental Protocol: Synthesis of ethyl 5,5,5-trifluoro-2-oxopentanoate via Claisen Condensation
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol at 0 °C under an inert atmosphere. To this solution, a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl propionate (1.2 eq) is added dropwise at a temperature maintained between 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Experimental Protocol: Hydrolysis of ethyl 5,5,5-trifluoro-2-oxopentanoate
Ethyl 5,5,5-trifluoro-2-oxopentanoate (1.0 eq) is dissolved in a mixture of acetic acid and 6M hydrochloric acid (2:1 v/v). The solution is heated to reflux (approximately 110 °C) and stirred for 16 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a crude oil, which can be further purified by chromatography if necessary.
Route 2: Oxidation of 5,5,5-Trifluoro-4-oxopentanoic Acid
An alternative pathway to the target molecule involves the oxidation of 5,5,5-Trifluoro-4-oxopentanoic acid. This method offers a more direct conversion to the α-keto acid functionality.
Experimental Protocol: Oxidation of 5,5,5-Trifluoro-4-oxopentanoic Acid
To a solution of 5,5,5-Trifluoro-4-oxopentanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, an oxidizing agent like pyridinium chlorochromate (PCC) or a modern hypervalent iodine reagent (e.g., Dess-Martin periodinane) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Parameter | Route 1: Claisen Condensation & Hydrolysis | Route 2: Oxidation of 4-oxo-precursor |
| Starting Materials | Ethyl trifluoroacetate, Ethyl propionate, Sodium, Ethanol, HCl, Acetic Acid | 5,5,5-Trifluoro-4-oxopentanoic acid, Oxidizing agent (e.g., PCC) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~65-75% | ~80-90% |
| Purity (after purification) | >95% | >97% |
| Reaction Temperature | 0 °C to 110 °C | 0 °C to Room Temperature |
| Reaction Time | ~30 hours | ~4-6 hours |
| Key Reagents | Sodium ethoxide, Strong acid | Strong oxidizing agent |
| Advantages | Utilizes readily available starting materials. | Higher overall yield, shorter reaction time, milder conditions. |
| Disadvantages | Two-step process, longer reaction time, use of strong base and high temperatures. | Requires the synthesis of the 4-oxo-precursor, use of potentially toxic oxidizing agents. |
Logical Workflow for Synthesis Route Comparison
Caption: Comparative workflow of two synthesis routes for this compound.
Signaling Pathway of Synthetic Decision
Caption: Decision-making pathway for selecting a synthesis route based on project requirements.
A Comparative Guide to the Potential In Vitro and In Vivo Efficacy of 5,5,5-Trifluoro-2-oxopentanoic Acid
Introduction
5,5,5-Trifluoro-2-oxopentanoic acid is an organofluorine compound belonging to the class of α-keto acids. The presence of a trifluoromethyl group is known to significantly alter the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, bioavailability, and potency.[1][2] This guide explores the potential in vitro and in vivo efficacy of this compound by drawing comparisons with other fluorinated carboxylic acids and α-keto acids.
Predicted Physicochemical Properties and Biological Activity
The introduction of fluorine atoms can influence the acidity and lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3] As an α-keto acid, this compound is anticipated to participate in various metabolic pathways.[4][5]
Table 1: Predicted Physicochemical and Biological Properties
| Property | Predicted Characteristic for this compound | Rationale/Comparison |
| Acidity (pKa) | Increased acidity compared to non-fluorinated analog | The strong electron-withdrawing effect of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid moiety.[3] |
| Lipophilicity | Increased lipophilicity compared to non-fluorinated analog | The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability.[6] |
| Metabolic Stability | Enhanced metabolic stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[1] |
| Biological Targets | Potential inhibitor of dehydrogenases or other enzymes | α-keto acids are substrates and regulators of various enzymes, including dehydrogenase complexes.[7][8] The trifluoromethyl group could confer inhibitory properties.[9][10] |
In Vitro Efficacy: A Predictive Overview
The in vitro efficacy of a compound is assessed through experiments on cultured cells or isolated enzymes. For this compound, we can predict its potential activity based on studies of similar compounds.
Potential for Enzyme Inhibition
Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, including proteases and esterases.[10] The electrophilic nature of the ketone carbonyl carbon, enhanced by the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of enzymes.
Table 2: Predicted In Vitro Activity Profile
| Assay Type | Predicted Outcome | Rationale |
| Enzyme Inhibition Assays (e.g., Dehydrogenases) | Potential for competitive or non-competitive inhibition. | As an analog of endogenous α-keto acids, it may bind to the active site of enzymes like α-ketoglutarate dehydrogenase.[7][8] |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) | Dose-dependent cytotoxicity. | Studies on perfluorinated carboxylic acids have shown that cytotoxicity in cell lines tends to increase with carbon chain length, although the specific effect of the trifluoromethyl group at the 5-position is unknown.[11][12] |
| Anti-proliferative Assays | Potential for anti-proliferative effects in cancer cell lines. | Some fluorinated compounds exhibit anti-cancer properties.[13] |
Experimental Protocol: Hypothetical Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of this compound on a selected dehydrogenase (e.g., α-ketoglutarate dehydrogenase).
Materials:
-
Purified α-ketoglutarate dehydrogenase
-
Substrate (α-ketoglutarate)
-
Cofactors (NAD+, Coenzyme A)
-
This compound (test compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme, cofactors, and either the test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, α-ketoglutarate.
-
Monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a hypothetical in vitro enzyme inhibition assay.
In Vivo Efficacy: A Predictive Overview
The in vivo efficacy of a compound is its effect in a living organism. This is influenced by its ADME properties and potential toxicity.
Predicted Pharmacokinetics and Toxicity
The metabolic stability conferred by the trifluoromethyl group suggests that this compound may have a longer half-life in vivo compared to its non-fluorinated counterpart.[1] However, the toxicity of organofluorine compounds can be a concern.[14][15][16] For instance, fluoroacetate is a highly toxic compound that disrupts the citric acid cycle.[16] Therefore, a thorough toxicological evaluation would be crucial.
Table 3: Predicted In Vivo Profile
| Parameter | Predicted Outcome | Rationale/Considerations |
| Bioavailability | Potentially moderate to high | Increased lipophilicity could enhance absorption, but the acidic nature might limit passive diffusion. |
| Distribution | Likely to distribute to various tissues | The small size and lipophilic character may facilitate distribution. |
| Metabolism | Expected to be limited | The C-F bond strength resists metabolic cleavage.[1] |
| Excretion | Primarily renal excretion | As a small, water-soluble (in its ionized form) molecule, it is likely to be cleared by the kidneys. |
| Toxicity | Potential for dose-dependent toxicity | The toxicity of fluorinated organic compounds is variable and requires empirical determination.[14][15][16] |
Hypothetical Signaling Pathway Interaction
Given that α-keto acids are central to metabolism, this compound could potentially interfere with key metabolic signaling pathways, such as the citric acid cycle.
Caption: Potential inhibition of the Citric Acid Cycle by this compound.
Experimental Protocol: Hypothetical In Vivo Toxicity Study (Rodent Model)
Objective: To assess the acute toxicity of this compound in a rodent model (e.g., mice or rats).
Animals:
-
Healthy, adult male and female rodents (e.g., Sprague-Dawley rats).
-
Animals should be acclimatized for at least one week before the study.
Procedure:
-
Divide the animals into several groups, including a control group and multiple dose groups.
-
Administer a single dose of this compound to the test groups via a relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Observe the animals for clinical signs of toxicity at regular intervals for at least 14 days. This includes changes in behavior, appearance, body weight, and food/water consumption.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
-
Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify the target organs of toxicity.
Conclusion
While specific experimental data for this compound is currently lacking, a comparative analysis with structurally related compounds provides a framework for predicting its potential in vitro and in vivo efficacy. The presence of the trifluoromethyl group is likely to enhance its metabolic stability and potency as a potential enzyme inhibitor. However, this also raises the possibility of significant toxicity. The predictive models and hypothetical experimental protocols outlined in this guide are intended to serve as a starting point for researchers interested in the further investigation of this and similar fluorinated compounds. Empirical data from well-designed in vitro and in vivo studies are essential to validate these predictions and to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. nbinno.com [nbinno.com]
- 7. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ag.state.mn.us [ag.state.mn.us]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Metabolic Fate: A Comparative Guide to Isotopic Labeling for 5,5,5-Trifluoro-2-oxopentanoic Acid
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is paramount. This guide provides a comparative analysis of isotopic labeling techniques to validate the metabolic pathway of 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated keto acid of interest. We will explore the robust capabilities of stable isotope labeling and contrast it with alternative methodologies, supported by detailed experimental protocols and data.
The introduction of fluorine into molecules can significantly alter their metabolic pathways.[1][2] While the carbon-fluorine bond is exceptionally strong, metabolic defluorination can occur, potentially leading to toxic byproducts like fluoroacetic acid.[2][3][4] Therefore, rigorously determining the metabolic fate of compounds like this compound is a critical step in drug development and toxicology studies.
Core Technique: ¹³C Isotopic Labeling
Stable isotope labeling, particularly with ¹³C, is considered the gold standard for quantifying the metabolic flux of compounds within a biological system.[5] This technique involves introducing a ¹³C-labeled version of the target compound (in this case, this compound) to a biological system, such as cell cultures or animal models.[5][6] The labeled carbon atoms act as tracers, allowing researchers to track the transformation of the parent compound into various metabolites.[6]
The primary advantage of ¹³C-Metabolic Flux Analysis (¹³C-MFA) is its ability to provide a large number of redundant data points for estimating metabolic fluxes, leading to highly accurate and reliable pathway elucidation.[5]
Hypothetical Metabolic Pathway of this compound
Based on its structure, this compound could undergo several metabolic transformations, including decarboxylation, reduction of the keto group, or conjugation. The trifluoromethyl group is generally stable, but its influence on neighboring metabolic reactions is a key area of investigation.
Caption: Hypothetical metabolic pathways of this compound.
Experimental Design: A Comparative Overview
To validate the metabolic fate, a robust experimental design is crucial. Below, we compare a ¹³C isotopic labeling approach with a non-labeling alternative, High-Resolution Mass Spectrometry (HRMS).
| Parameter | ¹³C Isotopic Labeling (¹³C-MFA) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Traces the flow of ¹³C atoms from a labeled precursor through metabolic pathways.[5][6] | Identifies metabolites based on their accurate mass-to-charge ratio. |
| Primary Output | Quantitative metabolic flux map.[5][7] | Identification and relative quantification of metabolites. |
| Specificity | High; directly confirms precursor-product relationships. | Lower; relies on database matching and fragmentation patterns. |
| Sensitivity | High, especially with mass spectrometry-based detection.[8] | Very high, capable of detecting low-abundance species. |
| Cost | Higher due to the synthesis of labeled compounds. | Lower initial cost, but data analysis can be complex. |
| Complexity | High; requires specialized experimental design and data analysis software.[9] | Moderate to high, depending on the data analysis workflow. |
Experimental Workflow: ¹³C Isotopic Labeling
The workflow for a ¹³C labeling study is a multi-step process that requires careful planning and execution.
Caption: Standard workflow for a ¹³C metabolic flux analysis experiment.
Detailed Experimental Protocols
Protocol 1: ¹³C Isotopic Labeling and Analysis
-
Synthesis of Labeled Compound: Synthesize this compound with ¹³C labels at specific positions (e.g., [1,2-¹³C₂] or uniformly labeled [U-¹³C₅]). The choice of labeling pattern is critical for elucidating specific pathways.[6]
-
Cell Culture and Labeling: Culture primary hepatocytes or a relevant cell line to confluence. Replace the standard medium with a medium containing the ¹³C-labeled this compound at a known concentration. Incubate for a time course determined by preliminary experiments to reach isotopic steady state.[10]
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Centrifuge to pellet protein and other macromolecules.
-
LC-MS/MS Analysis: Analyze the supernatant containing the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography. The mass spectrometer will detect the mass shift in metabolites containing the ¹³C label.
-
Data Analysis: Process the raw data to determine the mass isotopomer distributions for key metabolites. Use software like Metran or similar tools to calculate the metabolic fluxes through the proposed pathways.[7]
Protocol 2: Comparative Analysis using High-Resolution Mass Spectrometry (Non-labeled)
-
Cell Culture and Treatment: Culture cells as described above. Treat the cells with unlabeled this compound. Include a vehicle-treated control group.
-
Metabolite Extraction: Follow the same quenching and extraction procedure as in Protocol 1.
-
HRMS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Analysis: Use untargeted metabolomics software to identify features that are significantly different between the treated and control groups. Putative metabolite identification is based on accurate mass, retention time, and MS/MS fragmentation patterns matched against databases.
Quantitative Data Comparison
The following tables present hypothetical data to illustrate the outputs of each technique.
Table 1: Hypothetical ¹³C Labeling Data for Key Metabolites
| Metabolite | Mass Shift (m/z) | Relative Abundance (Labeled vs. Unlabeled) | Inferred Pathway |
| 4,4,4-Trifluorobutanal | +1 | 65% | Decarboxylation |
| 5,5,5-Trifluoro-2-hydroxypentanoic acid | +2 | 85% | Reduction |
| Putative Glucuronide Conjugate | +5 | 40% | Conjugation |
Table 2: Hypothetical HRMS Data for Metabolite Identification
| Observed m/z | Putative Identification | Fold Change (Treated vs. Control) | p-value |
| 141.0112 | 4,4,4-Trifluorobutanal | 15.2 | < 0.001 |
| 173.0218 | 5,5,5-Trifluoro-2-hydroxypentanoic acid | 25.8 | < 0.001 |
| 347.0433 | Putative Glucuronide Conjugate | 8.5 | < 0.01 |
Decision Framework: Choosing the Right Technique
The choice between isotopic labeling and other techniques depends on the research question.
Caption: Decision tree for selecting a metabolic analysis technique.
Conclusion
For unequivocally validating the metabolic fate of this compound, ¹³C isotopic labeling is the superior method. It provides direct, quantitative evidence of metabolic pathways and fluxes, which is essential for regulatory submissions and a deep understanding of the compound's biological activity. While untargeted HRMS is a powerful tool for initial metabolite discovery, it lacks the definitive confirmatory power of stable isotope tracing. For comprehensive studies, a hybrid approach, using HRMS to identify potential metabolites and ¹³C labeling to confirm and quantify their formation pathways, represents the most rigorous scientific strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids [jove.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5,5,5-Trifluoro-2-oxopentanoic acid proper disposal procedures
Proper disposal of 5,5,5-Trifluoro-2-oxopentanoic acid is critical for ensuring laboratory safety and environmental protection. This chemical is a halogenated organic acid and must be managed as hazardous waste. The following guide provides immediate, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure, follow the first aid measures outlined in the table below.
Hazard Summary and First Aid
| Hazard Classification | Description | First Aid Measures |
| Skin Corrosion | Causes severe skin burns.[2] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Damage | Causes serious eye damage.[5] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation.[2] | Move person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[7] | Prevent release to the environment. Do not let the product enter drains. |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[8] Sink disposal is strictly prohibited.[9]
1. Waste Identification and Segregation:
-
Identify this compound waste as a halogenated organic acid .[10]
-
This waste must be segregated from non-halogenated organic waste, inorganic waste, and bases.[10][11] Never mix acids and bases in the same waste container to avoid violent reactions.[1][10]
2. Waste Collection:
-
Collect the waste in a designated, properly labeled, and leak-proof container.[7][12] The container should be made of a material compatible with corrosive acids; do not use metal containers.[2][8]
-
Many institutions provide specific containers for halogenated organic waste, often color-coded (e.g., green).[10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Record the volume or mass of the waste added.[10]
-
Keep the waste container tightly closed when not in use.[8] Store it in a cool, dry, and well-ventilated area, such as a satellite accumulation area, away from incompatible materials.[8]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated Departmental Laboratory Manager to arrange for a hazardous waste pickup.[9][11]
-
Do not accumulate large quantities of waste. Follow institutional guidelines on waste accumulation limits.
Spill Management
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Containment: Control and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com [carlroth.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. sdfine.com [sdfine.com]
- 8. fishersci.com [fishersci.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Personal protective equipment for handling 5,5,5-Trifluoro-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5,5,5-Trifluoro-2-oxopentanoic acid. The following procedures are based on the known hazards of structurally similar fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), and general best practices for handling corrosive and potentially toxic chemicals.
Personal Protective Equipment (PPE)
Due to the corrosive and potentially toxic nature of this compound, stringent adherence to the following personal protective equipment guidelines is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. For low-volume applications, nitrile gloves are recommended. For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton® should be used. Double gloving is recommended, and gloves should be changed immediately upon contact with the substance.[1][2][3] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A full-face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Skin and Body Protection | A lab coat must be worn. For procedures with a higher risk of exposure, an acid-resistant apron or a chemical-resistant suit (e.g., made of PVC or neoprene) is necessary to protect against splashes. Long pants and closed-toe shoes are mandatory.[2][3] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[1][2] If work outside a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge must be used after a formal respiratory protection analysis has been performed.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All manipulations of this compound must be performed in a properly functioning chemical fume hood.[1][2]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the full chemical name and appropriate hazard warnings.
-
Transport: When moving the chemical, use a secondary container, such as a polyethylene or other non-reactive bottle carrier, to prevent spills in case the primary container fails.[1]
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent the escape of corrosive vapors.
-
Store in a dedicated acid cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[1][4]
-
Ensure the storage container is made of a compatible material (e.g., polyethylene, glass).
-
Disposal Plan
As a fluorinated organic acid, this compound must be disposed of as hazardous waste.
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal Methods:
-
Incineration: High-temperature incineration is a promising method for the complete destruction of per- and polyfluoroalkyl substances (PFAS), a class of compounds to which this compound belongs.[5][6] This process breaks the strong carbon-fluorine bonds.
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option. These facilities have safeguards to prevent the leaching of chemicals into the environment.[6]
-
Deep Well Injection: In some cases, liquid waste may be injected into deep, geologically stable underground wells.[6]
All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Emergency Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
